3-Bromo-4-iodo-5-methoxypyridine
Description
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Properties
IUPAC Name |
3-bromo-4-iodo-5-methoxypyridine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5BrINO/c1-10-5-3-9-2-4(7)6(5)8/h2-3H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KTFOOTWRGBPIOJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CN=CC(=C1I)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5BrINO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.92 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Scaffold Engineering: The Structural and Synthetic Dynamics of 3-Bromo-4-iodo-5-methoxypyridine
An In-Depth Technical Whitepaper for Drug Development Professionals
The strategic design of small-molecule therapeutics relies heavily on the availability of highly functionalized, orthogonally reactive building blocks. Among these, polyhalogenated pyridines represent a privileged class of scaffolds. This whitepaper provides a comprehensive technical analysis of 3-Bromo-4-iodo-5-methoxypyridine , detailing its exact chemical architecture, the electronic logic governing its site-selective reactivity, and field-proven protocols for its sequential functionalization in medicinal chemistry campaigns.
Chemical Identity & Structural Anatomy
3-Bromo-4-iodo-5-methoxypyridine is a trisubstituted heterocyclic building block characterized by a precise spatial arrangement of two distinct halogens and an electron-donating ether linkage around a pyridine core.
The exact structural topology is defined by:
-
Position 1 (N): The electron-withdrawing pyridine nitrogen.
-
Position 3 (C-Br): A moderately labile carbon-bromine bond.
-
Position 4 (C-I): A highly labile carbon-iodine bond, situated para to the nitrogen.
-
Position 5 (C-OCH₃): A methoxy group providing localized electron density via resonance (+M effect).
Quantitative Physicochemical Profile
To facilitate compound tracking and reaction stoichiometry, the core quantitative data for this scaffold is summarized below [1]:
| Property | Value |
| Chemical Name | 3-Bromo-4-iodo-5-methoxypyridine |
| Molecular Formula | C₆H₅BrINO |
| Molecular Weight | 313.92 g/mol |
| SMILES String | COc1cncc(Br)c1I |
| C4–I Bond Dissociation Energy (Est.) | ~65 kcal/mol (Primary Oxidative Addition Site) |
| C3–Br Bond Dissociation Energy (Est.) | ~80 kcal/mol (Secondary Oxidative Addition Site) |
| Isotopic Mass Signature (LC-MS) | m/z 313.84 (M⁺), 315.84 (M+2) in a ~1:1 ratio |
Electronic Topology & The Logic of Chemoselectivity
The true value of 3-Bromo-4-iodo-5-methoxypyridine lies in its capacity for orthogonal cross-coupling . In palladium-catalyzed reactions, the reactivity of halogenated pyridines is dictated by the Bond Dissociation Energy (BDE) of the carbon-halogen bonds, which generally follows the order: I > Br > Cl > F [2].
However, the electronic environment of the pyridine ring heavily modulates this baseline reactivity. The pyridine nitrogen exerts a strong inductive (-I) and mesomeric (-M) pull, depleting electron density from the C2 and C4 positions, thereby activating them toward nucleophilic attack and oxidative addition by Pd(0) species [3]. Conversely, the C5-methoxy group donates electron density (+M), which subtly deactivates the adjacent C4-iodo bond. Despite this localized electronic shielding, the inherent thermodynamic weakness of the C-I bond completely overrides the steric and electronic influence of the methoxy group, ensuring that the C4 position remains the primary site of reactivity.
Fig 1: Electronic topology and bond dissociation energy (BDE) logic governing chemoselectivity.
Site-Selective Sequential Functionalization Workflow
To construct complex pharmaceutical agents (such as kinase inhibitors), researchers exploit this reactivity gradient to perform sequential, site-selective cross-couplings. The workflow below illustrates the logical progression from the raw scaffold to a fully functionalized intermediate.
Fig 2: Site-selective sequential cross-coupling workflow for 3-Bromo-4-iodo-5-methoxypyridine.
Self-Validating Experimental Protocols
As a Senior Application Scientist, I emphasize that successful library synthesis requires protocols that are not only high-yielding but also self-validating. The following methodologies detail the causality behind the catalyst choices and the analytical markers required to verify each transformation.
Protocol A: Chemoselective C4-Suzuki-Miyaura Arylation
Objective: Selectively couple an arylboronic acid at the C4-iodo position while strictly preserving the C3-bromo site for downstream functionalization.
Causality & Catalyst Choice: To prevent bis-arylation, a mild, standard catalyst system like Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] is utilized. Highly active dialkylbiaryl phosphine ligands (e.g., SPhos or RuPhos) must be avoided in this step, as their electron-rich nature lowers the activation barrier for C-Br oxidative addition, which would erode the chemoselectivity [2].
Step-by-Step Methodology:
-
Preparation: In an oven-dried Schlenk flask, combine 3-Bromo-4-iodo-5-methoxypyridine (1.0 equiv), the desired arylboronic acid (1.05 equiv), and Pd(PPh₃)₄ (0.05 equiv).
-
Solvent System: Add a degassed mixture of 1,4-Dioxane and 2M aqueous Na₂CO₃ (ratio 4:1). Note: Thorough degassing via sparging with N₂ or Argon is critical to prevent catalyst oxidation.
-
Reaction: Heat the mixture to 80°C under an inert atmosphere for 4–6 hours.
-
Self-Validation (LC-MS Tracking): Sample the reaction mixture. The protocol is validated when the starting material mass (m/z ~314) disappears. Crucially, the new product mass must display a characteristic 1:1 isotopic doublet (M and M+2) in the mass spectrum. This isotopic signature proves that the bromine atom at C3 remains intact.
-
Workup: Cool to room temperature, dilute with EtOAc, wash with brine, dry over anhydrous Na₂SO₄, and purify via flash chromatography (Hexanes/EtOAc).
Protocol B: C3-Buchwald-Hartwig Amination
Objective: Introduce an amine at the sterically hindered C3-bromo position of the newly formed 4-aryl-5-methoxypyridine intermediate.
Causality & Catalyst Choice: The C3 position is now flanked by a bulky C4-aryl group. Oxidative addition into the stronger C-Br bond requires a highly electron-rich palladium center, while reductive elimination of the amine requires significant steric bulk. The combination of Pd₂(dba)₃ and the bulky ligand XPhos (or BrettPhos for primary amines) is optimal for overcoming this steric hindrance [3]. Sodium tert-butoxide (NaOtBu) is selected as a strong base to efficiently deprotonate the amine.
Step-by-Step Methodology:
-
Preparation: In a glovebox or under strict inert conditions, combine the 3-bromo-4-aryl-5-methoxypyridine intermediate (1.0 equiv), the desired amine (1.2 equiv), Pd₂(dba)₃ (0.02 equiv), XPhos (0.04 equiv), and NaOtBu (1.5 equiv).
-
Solvent System: Suspend the mixture in anhydrous, degassed Toluene.
-
Reaction: Seal the vessel and heat to 100°C for 12–16 hours.
-
Self-Validation (LC-MS Tracking): The success of this step is confirmed by the complete loss of the 1:1 bromine isotopic signature . The final product will present as a single dominant mass peak [M+H]⁺ corresponding to the fully functionalized 3-amino-4-aryl-5-methoxypyridine scaffold.
-
Workup: Filter the crude mixture through a pad of Celite to remove palladium black, concentrate under reduced pressure, and purify via reverse-phase HPLC.
Applications in Drug Discovery: Scaffold Hopping
The orthogonal reactivity of bromo-iodo-pyridines makes them indispensable in modern medicinal chemistry, particularly in the optimization of kinase inhibitors.
A prime example of this utility is found in the development of highly potent, dual SIK2/SIK3 (Salt-Inducible Kinase) inhibitors. Researchers frequently utilize polyhalogenated pyridines for scaffold hopping —the process of replacing a core molecular framework with a novel one to improve patentability, pharmacokinetics, or selectivity [4]. By utilizing a scaffold like 3-Bromo-4-iodo-5-methoxypyridine, chemists can rapidly synthesize libraries of analogs by systematically varying the aryl group at C4 and the amine at C3. This exact sequential coupling strategy (often involving Miyaura borylation followed by Suzuki coupling on bromo-iodo-pyridines) was instrumental in the identification of clinical candidates like GLPG4970, demonstrating the profound real-world impact of mastering polyhalogenated pyridine reactivity [4].
References
- Biochemexperts.3-bromo-4-iodo-5-methoxypyridine Product Data & SMILES Specification.
- BenchChem.Navigating Synthetic Strategies: A Comparative Guide to Alternatives for Polyhalogenated Pyridines.
- Chemical Reviews (ACS Publications).Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups.
- ACS Publications.Structure–Activity Relationship Guided Scaffold Hopping Resulted in the Identification of GLPG4970, a Highly Potent Dual SIK2/SIK3 Inhibitor.
A Predictive Analysis of the ¹H and ¹³C NMR Spectra of 3-Bromo-4-iodo-5-methoxypyridine: A Technical Guide for Researchers
Abstract
This technical guide provides a comprehensive, in-depth analysis of the predicted ¹H and ¹³C Nuclear Magnetic Resonance (NMR) chemical shifts for 3-Bromo-4-iodo-5-methoxypyridine. In the absence of published experimental spectra for this specific polysubstituted pyridine, this document leverages established principles of NMR spectroscopy, including the systematic application of substituent chemical shift (SCS) effects. By dissecting the electronic influences of the bromo, iodo, and methoxy functional groups on the pyridine scaffold, we present a robust, predictive framework for the characterization of this and structurally related compounds. This guide is intended to serve as a vital resource for researchers, scientists, and professionals in drug development, offering not only predicted spectral data but also a detailed, field-proven protocol for the experimental acquisition and validation of such data.
Introduction: The Challenge of Characterizing Polysubstituted Heterocycles
Polysubstituted pyridines are foundational scaffolds in modern medicinal chemistry and materials science. Their unique electronic properties and capacity for diverse functionalization make them privileged structures in the design of novel therapeutic agents and functional materials. The specific compound of interest, 3-Bromo-4-iodo-5-methoxypyridine, presents a unique substitution pattern where the interplay of halogen and methoxy substituents creates a distinct electronic environment.
Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone of molecular structure elucidation. However, for novel or uncharacterized compounds, the interpretation of complex spectra can be a significant bottleneck. This guide addresses this challenge directly by providing a logically derived, predictive analysis of the ¹H and ¹³C NMR spectra of 3-Bromo-4-iodo-5-methoxypyridine. Our approach is grounded in the fundamental principles of substituent effects, offering a transparent and scientifically rigorous methodology that can be adapted for other complex heteroaromatic systems.
Theoretical Underpinnings: Predicting Chemical Shifts in Substituted Pyridines
The chemical shift of a nucleus in an NMR spectrum is exquisitely sensitive to its local electronic environment. In aromatic and heteroaromatic systems like pyridine, the positions of the resonances are dictated by a combination of factors:
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Electronic Effects of Substituents: Substituents alter the electron density of the ring through inductive and resonance effects.
-
Inductive Effects (-I): Electronegative atoms like bromine and iodine withdraw electron density through the sigma bond network, generally deshielding nearby nuclei and shifting their signals downfield.
-
Resonance Effects (+M/-M): Substituents with lone pairs (like the methoxy group) can donate electron density into the π-system (+M effect), causing shielding (upfield shifts), particularly at the ortho and para positions. Halogens exhibit a more complex behavior, with a weak +M effect often being outweighed by their strong -I effect.
-
-
Anisotropic Effects: The circulation of π-electrons in the aromatic ring generates a local magnetic field that strongly deshields the ring protons.
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Steric Effects: Steric compression between adjacent bulky substituents can cause distortions in bond angles and lead to through-space electronic effects, subtly influencing chemical shifts.
The principle of substituent chemical shift (SCS) additivity is a powerful predictive tool.[1][2] This principle posits that the chemical shift of a nucleus in a polysubstituted ring can be reasonably estimated by starting with the chemical shift of the parent heterocycle (pyridine) and adding incremental values (SCS) for each substituent at each position.[3] While this model has limitations, particularly in sterically crowded systems, it provides a robust and valuable first approximation.[3]
Predictive ¹H NMR Spectral Analysis
The ¹H NMR spectrum of 3-Bromo-4-iodo-5-methoxypyridine is expected to show three distinct signals: two for the aromatic protons on the pyridine ring and one for the methoxy group protons.
3.1. Rationale for Predicted Chemical Shifts
To predict the chemical shifts, we will use pyridine as our base and apply known SCS effects for the bromo, iodo, and methoxy substituents. The two protons are at the C2 and C6 positions.
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H2 Proton: This proton is ortho to the nitrogen, ortho to the 3-bromo group, meta to the 4-iodo group, and meta to the 5-methoxy group. The proximity to the electronegative nitrogen atom and the 3-bromo group will cause significant deshielding, shifting its resonance far downfield.
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H6 Proton: This proton is also ortho to the nitrogen and ortho to the 5-methoxy group. The electron-donating resonance effect of the methoxy group will provide some shielding relative to the H2 proton. However, the influence of the nitrogen will still result in a downfield chemical shift.
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Methoxy Protons (-OCH₃): The protons of the methoxy group are expected to appear as a sharp singlet, typically in the range of 3.8-4.4 ppm for methoxy groups attached to aromatic systems.[4]
3.2. Predicted ¹H NMR Data Summary
The predicted ¹H NMR data are summarized in the table below. The predictions are based on an additive model using pyridine (δ 8.60 (H2/6), δ 7.46 (H3/5), δ 7.85 (H4)) as the starting point and applying substituent effects derived from monosubstituted pyridines.
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Rationale for Shift and Multiplicity |
| H2 | ~8.6 - 8.8 ppm | Singlet (s) or narrow doublet (d) | Strongly deshielded by the adjacent nitrogen and 3-bromo substituent. Coupling to H6 is a ⁴J coupling, which may be very small or zero, resulting in a singlet. |
| H6 | ~8.3 - 8.5 ppm | Singlet (s) or narrow doublet (d) | Deshielded by the adjacent nitrogen but shielded by the ortho methoxy group relative to H2. Coupling to H2 is a ⁴J coupling, which may be very small or zero. |
| -OCH₃ | ~3.9 - 4.1 ppm | Singlet (s) | Typical chemical shift for a methoxy group on a pyridine ring. No adjacent protons to couple with.[4] |
Predictive ¹³C NMR Spectral Analysis
The proton-decoupled ¹³C NMR spectrum of 3-Bromo-4-iodo-5-methoxypyridine is expected to display six distinct signals, one for each of the five carbons in the pyridine ring and one for the methoxy carbon.
4.1. Rationale for Predicted Chemical Shifts
The prediction of ¹³C chemical shifts also relies on the additivity of SCS effects.[1] The electronegativity and resonance contributions of the substituents are key to understanding the expected shifts.
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C2 & C6: These carbons, being alpha to the nitrogen, will be the most downfield of the ring carbons. C2 will be further deshielded by the adjacent bromine.
-
C3 (C-Br): The carbon directly attached to bromine will experience a moderate downfield shift due to bromine's electronegativity, but this is often less pronounced than might be expected. The chemical shift for carbons bonded to bromine in aromatic systems typically falls in the 110-125 ppm range.
-
C4 (C-I): The carbon bonded to iodine will exhibit a significant upfield shift. This is a characteristic phenomenon known as the "heavy atom effect," where the large electron cloud of iodine induces shielding.[5] This is a key diagnostic feature to look for in the spectrum. The shift for a carbon bonded to iodine can be as low as 80-95 ppm.[5]
-
C5 (C-OCH₃): This carbon will be strongly deshielded due to the direct attachment of the electronegative oxygen atom.
-
-OCH₃ Carbon: The methoxy carbon itself typically appears in a predictable region of the spectrum, generally between 55 and 65 ppm for aromatic methoxy groups.[6]
4.2. Predicted ¹³C NMR Data Summary
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Rationale for Shift |
| C2 | ~150 - 153 ppm | Deshielded by adjacent nitrogen and meta to the electron-donating methoxy group. |
| C3 | ~115 - 120 ppm | Carbon directly attached to bromine. |
| C4 | ~90 - 95 ppm | Significant shielding due to the "heavy atom effect" of the directly attached iodine.[5] |
| C5 | ~155 - 158 ppm | Strongly deshielded by the directly attached electronegative oxygen of the methoxy group. |
| C6 | ~147 - 150 ppm | Deshielded by adjacent nitrogen but shielded by the ortho methoxy group. |
| -OCH₃ | ~56 - 60 ppm | Typical range for an aromatic methoxy carbon.[6] |
Experimental Protocol for Spectral Acquisition
To validate the predictions outlined in this guide, a rigorous and well-documented experimental approach is essential. The following protocol represents a field-proven methodology for acquiring high-quality NMR data for halogenated heteroaromatic compounds.
5.1. Sample Preparation
-
Sample Weighing: Accurately weigh 20-30 mg of 3-Bromo-4-iodo-5-methoxypyridine for ¹³C NMR analysis (5-10 mg is sufficient for ¹H NMR) into a clean, dry vial.[7]
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Solvent Selection: Choose a high-purity deuterated solvent that fully dissolves the sample. Chloroform-d (CDCl₃) is an excellent first choice due to its common use and minimal interference in the regions of interest.[8] Dimethyl sulfoxide-d₆ (DMSO-d₆) is a suitable alternative for less soluble compounds.[7]
-
Dissolution: Add approximately 0.6-0.7 mL of the chosen deuterated solvent containing 0.03-0.05% v/v Tetramethylsilane (TMS) as an internal reference (δ = 0.00 ppm).
-
Homogenization: Gently vortex or sonicate the vial to ensure the sample is completely dissolved.
-
Transfer: Using a Pasteur pipette, transfer the solution into a clean, dry 5 mm NMR tube, ensuring a sample height of approximately 4-5 cm.
5.2. NMR Data Acquisition Parameters
The following are standard parameters for a 400 MHz NMR spectrometer. These should be adjusted as necessary based on the specific instrument and sample concentration.[9]
¹H NMR Acquisition:
-
Pulse Program: Standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).[7]
-
Number of Scans (NS): 16 to 64, to achieve adequate signal-to-noise.
-
Relaxation Delay (D1): 2 seconds.
-
Acquisition Time (AQ): 3-4 seconds.
-
Spectral Width (SW): -1 to 10 ppm.
-
Temperature: 298 K (25 °C).
¹³C NMR Acquisition:
-
Pulse Program: Standard proton-decoupled single-pulse experiment with NOE (e.g., 'zgpg30' on Bruker instruments).[7]
-
Number of Scans (NS): 1024 to 4096, due to the low natural abundance and sensitivity of the ¹³C nucleus.
-
Relaxation Delay (D1): 2 seconds. A longer delay may be required for full quantitation of quaternary carbons.
-
Acquisition Time (AQ): 1-2 seconds.
-
Spectral Width (SW): -10 to 180 ppm.[9]
-
Temperature: 298 K (25 °C).
Visualization of Key Workflows
To further clarify the processes described, the following diagrams, generated using Graphviz, illustrate the logical workflow for both the predictive analysis and the experimental validation.
Sources
- 1. NMR chemical shift prediction of pyridines [stenutz.eu]
- 2. chemrxiv.org [chemrxiv.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. acdlabs.com [acdlabs.com]
- 5. researchgate.net [researchgate.net]
- 6. Origin of the conformational modulation of the 13C NMR chemical shift of methoxy groups in aromatic natural compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 9. pubsapp.acs.org [pubsapp.acs.org]
3-Bromo-4-iodo-5-methoxypyridine: A Bifunctional Building Block for Advanced Heterocyclic Synthesis
Executive Summary
As pharmaceutical pipelines increasingly rely on complex, heavily functionalized heteroaromatics, the demand for orthogonal, multi-handle building blocks has surged. 3-Bromo-4-iodo-5-methoxypyridine (CAS: 2384438-54-2) represents a highly privileged scaffold[1]. By leveraging the differential reactivity of its halogen substituents and the electronic modulation provided by the methoxy group, chemists can execute precise, sequential cross-coupling reactions without the need for protecting group chemistry.
Designed for researchers and drug development professionals, this technical whitepaper provides an in-depth guide to the physicochemical properties, mechanistic reactivity, and validated experimental protocols associated with this unique pyridine derivative.
Physicochemical Profiling
Understanding the baseline properties of 3-Bromo-4-iodo-5-methoxypyridine is critical for reaction design, purification, and storage. The heavy halogen atoms significantly increase the density and lipophilicity of the molecule, while the methoxy group provides a localized dipole.
Table 1: Physical and Chemical Properties
| Property | Value / Description |
| Chemical Name | 3-Bromo-4-iodo-5-methoxypyridine |
| CAS Registry Number | 2384438-54-2 |
| Molecular Formula | C6H5BrINO |
| Molecular Weight | 313.92 g/mol |
| Appearance | Off-white to pale yellow solid |
| Solubility | Soluble in DCM, EtOAc, THF, DMF, DMSO; Insoluble in H2O |
| Storage Conditions | 2-8 °C, protect from light and moisture |
| Reactivity Profile | Susceptible to Pd/Ni-catalyzed oxidative addition; stable to standard bases |
Mechanistic Logic: Chemoselective Functionalization
The true utility of 3-Bromo-4-iodo-5-methoxypyridine lies in its capacity for site-selective functionalization. The differentiation between the C-4 and C-3 positions is driven by Bond Dissociation Energies (BDEs)[2]. The C-I bond (~238 kJ/mol) is significantly weaker than the C-Br bond (~285 kJ/mol). Consequently, the oxidative addition of a Pd(0) species occurs rapidly and selectively at the C-4 position under mild conditions[2].
Furthermore, the C-5 methoxy group plays a dual electronic role. Through resonance (+M effect), it donates electron density into the pyridine ring, which stabilizes the resulting Pd(II) intermediate against premature protodehalogenation. Concurrently, its inductive withdrawal (-I effect) fine-tunes the electrophilicity of the adjacent C-4 position, ensuring a smooth transmetalation step during Suzuki-Miyaura coupling.
Chemoselective sequential cross-coupling pathway of 3-Bromo-4-iodo-5-methoxypyridine.
Experimental Methodology: Self-Validating Protocols
To ensure high fidelity and reproducibility, the following protocols are designed as self-validating systems. Causality is embedded in the choice of reagents: weak bases and mild temperatures prevent C-3 bromide activation during the initial C-4 coupling[3].
Protocol 1: Site-Selective C-4 Suzuki-Miyaura Coupling
Objective: Arylate the C-4 position while preserving the C-3 bromide.
-
Preparation: In an oven-dried Schlenk flask under argon, charge 3-Bromo-4-iodo-5-methoxypyridine (1.0 equiv, 1.0 mmol) and the desired arylboronic acid (1.05 equiv). Causality: A slight excess of boronic acid ensures complete consumption of the highly reactive iodide without forcing an over-reaction at the bromide site.
-
Catalyst & Base: Add Pd(PPh3)4 (0.05 equiv, 5 mol%) and Na2CO3 (2.0 equiv). Causality: Pd(PPh3)4 is sufficiently active for C-I insertion but sluggish for C-Br at low temperatures. Na2CO3 is a mild base that minimizes off-target side reactions.
-
Solvent System: Add a degassed mixture of 1,4-Dioxane/H2O (4:1, 10 mL).
-
Thermal Activation: Stir the reaction mixture at 60 °C for 6-8 hours.
-
Validation (In-Process): Monitor via LC-MS. The system is self-validating when the mass spectrum shows the disappearance of the starting material (m/z ~314) and the appearance of the mono-coupled product, uniquely identified by retaining the characteristic 1:1 isotopic bromine pattern (M / M+2).
-
Workup & Purification: Cool to room temperature, dilute with EtOAc, and wash with brine. Dry the organic layer over anhydrous Na2SO4, concentrate, and purify via silica gel chromatography (Hexanes/EtOAc gradient).
Protocol 2: Subsequent C-3 Buchwald-Hartwig Amination
Objective: Functionalize the remaining C-3 bromide to yield a densely functionalized core.
-
Preparation: Charge the intermediate 3-bromo-4-aryl-5-methoxypyridine (1.0 equiv) and the desired amine (1.2 equiv) into a sealed tube under argon.
-
Catalyst & Base: Add Pd2(dba)3 (0.02 equiv), XPhos (0.04 equiv), and NaOtBu (1.5 equiv). Causality: The bulky, electron-rich XPhos ligand accelerates oxidative addition into the sterically hindered C-Br bond, while NaOtBu provides the strong basicity required for amine deprotonation[3].
-
Reaction: Suspend in anhydrous Toluene (0.1 M) and heat to 100 °C for 12 hours.
-
Validation: TLC monitoring (UV active). Complete consumption of the bromide intermediate indicates a successful catalytic cycle.
-
Workup: Filter through a Celite pad, concentrate, and purify via flash chromatography.
Standard experimental workflow for the site-selective C-4 Suzuki-Miyaura coupling.
Applications in Drug Development
The 3,4,5-trisubstituted pyridine motif is a privileged pharmacophore in modern medicinal chemistry. Specifically, derivatives synthesized from 3-Bromo-4-iodo-5-methoxypyridine are utilized in the development of heteroaromatic macrocyclic ether chemotherapeutic agents[4]. The C-4 position often serves as the primary anchor point for macrocyclization via cross-coupling, while the C-3 position is elaborated into hinge-binding motifs critical for kinase inhibition. Furthermore, the C-5 methoxy group frequently acts as a vital hydrogen bond acceptor, improving aqueous solubility and target residence time within the binding pocket.
References
-
Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes Chemical Science (RSC Publishing)[Link]
-
Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions National Center for Biotechnology Information (PMC)[Link]
- WO2021226269A1 - Heteroaromatic macrocyclic ether chemotherapeutic agents Google P
Sources
- 1. Search Results - AK Scientific [aksci.com]
- 2. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes - Chemical Science (RSC Publishing) DOI:10.1039/C6SC02118B [pubs.rsc.org]
- 3. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 4. WO2021226269A1 - Heteroaromatic macrocyclic ether chemotherapeutic agents - Google Patents [patents.google.com]
Electronic and steric effects in 3-Bromo-4-iodo-5-methoxypyridine
An In-Depth Technical Guide to the Electronic and Steric Effects in 3-Bromo-4-iodo-5-methoxypyridine
Executive Summary
In the realm of modern drug discovery and complex molecule synthesis, polyfunctionalized heteroarenes serve as indispensable structural scaffolds. Among these, 3-Bromo-4-iodo-5-methoxypyridine stands out as a highly contiguous, 3,4,5-trisubstituted pyridine that offers a unique canvas for multi-vector functionalization. The primary synthetic challenge lies in achieving absolute regiocontrol—specifically, differentiating the C3-bromo and C4-iodo bonds during transition-metal-catalyzed cross-coupling.
As an application scientist, successfully manipulating this molecule requires moving beyond basic empirical observations. One must deconstruct the holistic microenvironment of the pyridine ring. This whitepaper analyzes the intricate "push-pull" electronic landscape and the steric topography governing this scaffold, providing field-proven, self-validating protocols for its regioselective functionalization.
The Causality of Reactivity: Electronic and Steric Interplay
To predict and control the reactivity of 3-Bromo-4-iodo-5-methoxypyridine, we must evaluate the convergence of three distinct physicochemical parameters: the intrinsic heteroarene electronics, steric-induced conformational shifts, and bond dissociation energies.
The Electronic Baseline
In polyhalogenated pyridines, the site selectivity of palladium-catalyzed cross-coupling generally correlates with the trends observed in nucleophilic aromatic substitution (SNAr) [1]. The transition metal preferentially undergoes oxidative addition at the most electrophilic carbon. The pyridine nitrogen exerts a strong inductive (-I) and resonance (-M) withdrawing effect, which heavily depletes electron density at the C2, C4, and C6 positions. Consequently, the C4-iodo bond is electronically primed for transition metal insertion relative to the C3-bromo bond.
Steric Topography and Conformational Control
The true complexity of this scaffold lies in its contiguous 3,4,5-substitution pattern. The van der Waals radius of iodine (~1.98 Å) and bromine (~1.85 Å) creates a massive steric blockade [2]. The 5-methoxy group is sandwiched directly adjacent to the bulky 4-iodo substituent.
The Mechanistic Consequence: To minimize severe A-1,3-type steric strain, the methoxy group is forced to rotate out of its coplanar conformation with the pyridine ring [3]. This out-of-plane rotation orthogonalizes the oxygen's p-orbital relative to the pyridine π-system, effectively shutting down its electron-donating resonance (+M) effect. Left with only its inductive withdrawing (-I) effect, the methoxy group counterintuitively increases the electrophilicity of the C4 position. This phenomenon—steric-induced electronic activation—makes the C4-I bond exceptionally reactive toward Pd(0) species.
Bond Dissociation Energy (BDE) Differential
The thermodynamic barrier to oxidative addition is governed by the carbon-halogen bond strength. The inherent BDE of an aryl C-I bond (~51–64 kcal/mol) is significantly lower than that of an aryl C-Br bond (~68–80 kcal/mol) [4]. When combined with the conformational electronics described above, the C4 position becomes the exclusive kinetic site for initial cross-coupling.
Quantitative Data Summary
The following table summarizes the physicochemical parameters dictating the regioselectivity of the scaffold.
| Parameter | C3-Bromo Position | C4-Iodo Position | C5-Methoxy Position |
| Van der Waals Radius | ~1.85 Å | ~1.98 Å | N/A (Rotated out-of-plane) |
| Bond Dissociation Energy | 68–80 kcal/mol | 51–64 kcal/mol | N/A |
| Inductive Effect | Electron-Withdrawing (-I) | Electron-Withdrawing (-I) | Electron-Withdrawing (-I) |
| Resonance Effect | Weak Donating (+M) | Weak Donating (+M) | Neutralized (Steric rotation) |
| Relative Electrophilicity | Moderate | Very High | Low |
Reaction Pathway Visualization
Divergent regioselective functionalization pathways of 3-Bromo-4-iodo-5-methoxypyridine.
Self-Validating Experimental Protocols
To ensure scientific integrity and reproducibility, the following workflows are designed as self-validating systems. The kinetic safeguards built into these protocols prevent over-functionalization.
Protocol A: Regioselective C4 Suzuki-Miyaura Coupling
Rationale: Exploiting the low BDE and steric-induced electronic activation of C4. We utilize a moderately bulky catalyst (Pd(dppf)Cl₂) and strict thermal control to ensure the C3-Br bond remains entirely intact.
-
Preparation: In an oven-dried Schlenk flask under argon, charge 3-Bromo-4-iodo-5-methoxypyridine (1.0 equiv), arylboronic acid (1.05 equiv), and Pd(dppf)Cl₂ (0.05 equiv).
-
Stoichiometric Control: Limiting the boronic acid to exactly 1.05 equivalents mathematically starves the reaction of excess nucleophile, preventing cascade activation of the C3-Br bond.
-
-
Solvent Addition: Add a degassed mixture of 1,4-Dioxane and 2M aqueous K₂CO₃ (4:1 ratio, 0.1 M overall concentration).
-
Thermal Activation: Heat the reaction mixture strictly to 60 °C.
-
Self-Validation Checkpoint: At t = 2 hours, withdraw a 50 µL aliquot for LC-MS analysis. The presence of a des-iodo, bromo-containing mass peak confirms exclusive C4 oxidative addition. Any detection of a des-bromo species indicates thermal over-activation; if observed, immediately reduce the bath temperature by 10 °C.
-
Workup: Upon complete consumption of the starting material (typically 4-6 hours), cool to room temperature, dilute with EtOAc, wash with brine, dry over Na₂SO₄, and purify via flash chromatography.
Protocol B: Sequential C3 Functionalization (Post C4-Arylation)
Rationale: Once the bulky iodine is replaced by an aryl group at C4, the steric environment shifts. The C3-Br bond now requires higher activation energy and a more active Pd(0) species to undergo oxidative addition.
-
Preparation: Charge the isolated 4-aryl-3-bromo-5-methoxypyridine intermediate (1.0 equiv), a secondary arylboronic acid (1.5 equiv), Pd(PPh₃)₄ (0.10 equiv), and Cs₂CO₃ (2.0 equiv) into a pressure vial.
-
Solvent Addition: Add a degassed mixture of Toluene/EtOH/H₂O (3:1:1 ratio).
-
Thermal Activation: Seal the vial and heat to 100 °C. The elevated temperature is required to overcome the ~75 kcal/mol BDE of the C-Br bond.
-
Monitoring: Monitor via TLC/LC-MS until the brominated intermediate is fully consumed (typically 12-16 hours).
-
Workup: Filter through a pad of Celite to remove palladium black, concentrate the filtrate, and purify via silica gel chromatography to yield the fully functionalized 3,4-diaryl-5-methoxypyridine scaffold.
References
- Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups.
- Atomic-level engineering and imaging of polypeptoid crystal lattices.
- Direct Methoxypyridine Functionalization Approach to Magellanine-Type Lycopodium Alkaloids.
- Bond Energies.
Crystal Structure Analysis of 3-Bromo-4-iodo-5-methoxypyridine Derivatives: A Technical Guide to Halogen-Driven Supramolecular Assembly
Executive Summary
3-Bromo-4-iodo-5-methoxypyridine is a highly functionalized heterocyclic building block of paramount importance in medicinal chemistry and materials science. Its unique tri-substitution pattern presents a complex supramolecular landscape. Understanding the crystal structure of its derivatives is critical for rational drug design, as the solid-state packing directly influences active pharmaceutical ingredient (API) solubility, bioavailability, and thermodynamic stability. This whitepaper provides an authoritative, step-by-step guide to the mechanistic forces and experimental protocols required to resolve and analyze these complex crystal structures.
Mechanistic Foundations of Supramolecular Assembly
The crystal packing of 3-bromo-4-iodo-5-methoxypyridine derivatives is not random; it is governed by a strict hierarchy of non-covalent interactions, primarily dictated by the electrostatic molecular potentials of the halogens[1].
Primary Halogen Bonding (The σ -Hole Effect)
Halogen bonding (XB) is an attractive, highly directional interaction between an electrophilic region of a halogen atom (the σ -hole) and a Lewis base[2]. Because atomic polarizability increases down the halogen group, iodine possesses a significantly larger and more positive σ -hole than bromine[3]. Consequently, in this scaffold, the C4-iodine acts as the primary, structure-directing XB donor . It preferentially seeks out the most potent Lewis base available—typically the pyridine nitrogen of an adjacent molecule—to form a strong, linear N···I interaction[1].
Secondary Interactions and Conformational Locking
Because the C4-iodine dominates the primary acceptor sites, the C3-bromine , which possesses a weaker σ -hole, is outcompeted[1]. Instead, it engages in secondary interactions, such as Type I or Type II halogen···halogen contacts (Br···Br or Br···I), or weak interactions with available oxygen atoms[4].
Simultaneously, the C5-methoxy group plays a dual role. Electronically, its oxygen can serve as a weak hydrogen or halogen bond acceptor. Sterically, it introduces significant hindrance, acting as a conformational lock that prevents the coplanar π -stacking of adjacent pyridine rings without a lateral offset, thereby increasing the dimensionality of the crystal lattice[5].
Quantitative Metrics of Non-Covalent Interactions
Based on comprehensive solid-state analyses of halopyridine coordination databases, the following table summarizes the expected quantitative metrics for the structural motifs in 3-bromo-4-iodo-5-methoxypyridine derivatives[6].
| Interaction Type | Donor Site | Acceptor Site | Expected Contact Distance (Å) | Expected Angle (°) | Relative Interaction Strength |
| Primary Halogen Bond | C4-Iodine | Pyridine Nitrogen | 2.70 – 2.95 | 170 – 180 | Strong (Structure Directing) |
| Secondary Halogen Bond | C3-Bromine | Halogen / Oxygen | 3.30 – 3.60 | 150 – 170 | Moderate (Packing Modifier) |
| Hydrogen Bond | C-H (Aromatic) | C5-Methoxy Oxygen | 2.50 – 2.80 | > 120 | Weak |
| π−π Stacking | Pyridine Ring | Pyridine Ring | 3.60 – 3.90 | N/A | Moderate |
Experimental Protocol: Self-Validating Workflow for Crystal Structure Determination
Halogenated pyridines are notorious for positional disorder (where Br and I swap crystallographic sites due to similar atomic radii)[1]. To accurately resolve the crystal structure and mitigate these artifacts, the following self-validating protocol must be strictly adhered to.
Step 1: Precision Crystallization
-
Rationale: Slow growth kinetics are required to prevent the kinetic trapping of disordered states.
-
Procedure: Dissolve the derivative in a binary solvent system (e.g., dichloromethane/hexane). The compound should be highly soluble in the primary solvent and poorly soluble in the antisolvent.
-
Validation: Perform vapor diffusion at a strictly controlled temperature of 4 °C. The lower thermal energy favors the thermodynamically stable, highly ordered polymorph over kinetically trapped disordered phases.
Step 2: Single-Crystal X-ray Diffraction (SC-XRD) Data Collection
-
Rationale: High-resolution data is critical to distinguish between the electron densities of Bromine (35 e− ) and Iodine (53 e− ).
-
Procedure: Select a pristine single crystal (approx. 0.1 x 0.1 x 0.2 mm). Mount it on a diffractometer equipped with a Mo K α ( λ = 0.71073 Å) or Cu K α microfocus source. Collect data at cryogenic temperatures (100 K) using a cryostream.
-
Validation: Cryogenic cooling minimizes atomic thermal displacement parameters (ellipsoids), allowing for the precise assignment of the C3 and C4 substituents without thermal smearing.
Step 3: Structure Solution and Refinement
-
Rationale: The refinement model must mathematically account for any residual halogen positional disorder[1].
-
Procedure: Solve the structure using intrinsic phasing algorithms (e.g., SHELXT). Refine using full-matrix least-squares on F2 (SHELXL). Assign anisotropic displacement parameters to all non-hydrogen atoms.
-
Validation: Critically evaluate the R1 and wR2 values. If the thermal ellipsoid of the C3-bromine appears anomalously large, or the C4-iodine appears artificially small, introduce a disorder model allowing partial occupancy (e.g., 85% I / 15% Br) at both sites. A final R1<0.05 and a flat residual electron density map validate the structural integrity.
Step 4: Computational Validation (Hirshfeld Surface Analysis)
-
Rationale: To quantify the relative contributions of the competing intermolecular interactions[5].
-
Procedure: Map the dnorm (normalized contact distance) onto the 3D Hirshfeld surface. Generate 2D fingerprint plots to quantify the exact percentage of the crystal packing driven by I···N vs. Br···Br contacts.
Interaction Pathway Visualization
Hierarchy of non-covalent interactions dictating halopyridine crystal packing.
Conclusion
The crystal structure analysis of 3-bromo-4-iodo-5-methoxypyridine derivatives requires a nuanced understanding of competing non-covalent forces. By recognizing the dominance of the C4-iodine σ -hole over the C3-bromine, and employing rigorous, low-temperature SC-XRD protocols to mitigate positional disorder, researchers can accurately map these supramolecular networks. This self-validating approach paves the way for advanced crystal engineering and the rational design of robust pharmaceutical solid forms.
References
-
[5] Crystal structure of bis{3-(3-bromo-4-methoxyphenyl)-5-[6-(1H-pyrazol-1-yl)pyridin-2-yl]-1,2,4-triazol-3-ato}iron(II) methanol disolvate - National Institutes of Health (NIH). 5
-
[3] Charge-Assisted Halogen Bonding in Bromo- and Iodophenylpyridinium Chlorides - American Chemical Society (ACS). 3
-
[2] Evaluation of Halogenopyridinium Cations as Halogen Bond Donors - National Institutes of Health (NIH). 2
-
[6] Halogen Bonding in Halopyridine‐Copper(II) Complexes: A Comprehensive Solid‐State and Interaction Study with Human Serum Albumin - ResearchGate. 6
-
[1] Establishing a Hierarchy of Halogen Bonding by Engineering Crystals without Disorder - American Chemical Society (ACS). 1
-
[4] Halogen Bonds in 2,5-Dihalopyridine-Copper(I) Halide Coordination Polymers - National Institutes of Health (NIH).4
Sources
A Technical Guide to the Mechanism of Electrophilic Aromatic Substitution in 3-Bromo-4-iodo-5-methoxypyridine
Executive Summary: The functionalization of heterocyclic scaffolds is a cornerstone of modern drug discovery and materials science. Among these, the pyridine ring presents a unique electronic landscape that is both challenging and synthetically versatile. This guide provides an in-depth analysis of the electrophilic aromatic substitution (EAS) mechanism as applied to 3-Bromo-4-iodo-5-methoxypyridine. We dissect the complex interplay of the electron-deficient pyridine core with the competing electronic effects of its bromo, iodo, and methoxy substituents. Our analysis predicts that electrophilic attack will be directed primarily to the C2 position, driven by the powerful activating and para-directing nature of the C5-methoxy group, which overrides the deactivating effects of the halogens and the pyridine nitrogen. A comprehensive experimental workflow is proposed to validate this mechanistic hypothesis, underscoring the synergy between theoretical prediction and empirical verification in advanced chemical synthesis.
Part 1: Foundational Principles of EAS on the Pyridine Scaffold
The pyridine ring, an isoelectronic analogue of benzene, exhibits markedly different reactivity in electrophilic aromatic substitution (EAS). The presence of the nitrogen heteroatom fundamentally alters the electronic distribution of the aromatic system.
-
Inherent Electron Deficiency: Nitrogen is more electronegative than carbon, exerting a strong inductive electron-withdrawing effect (-I) on the ring. This effect reduces the ring's nucleophilicity, making it significantly less reactive towards electrophiles than benzene.[1][2] Consequently, more forcing reaction conditions are often required to achieve substitution.[3]
-
Role of the Nitrogen Lone Pair: The nitrogen's lone pair resides in an sp² hybrid orbital in the plane of the ring and is not part of the aromatic π-system.[2] It imparts basicity to the molecule. In the acidic conditions typical of many EAS reactions (e.g., nitration, sulfonation), this lone pair is readily protonated, forming a pyridinium cation.[2][4] This positive charge dramatically increases the electron-withdrawing nature of the nitrogen, further deactivating the ring to subsequent electrophilic attack.
-
Inherent Regioselectivity: Electrophilic attack on the unsubstituted pyridine ring preferentially occurs at the C3 and C5 positions (meta-like). Attack at the C2, C4, or C6 positions (ortho/para-like) generates an unstable resonance intermediate, known as a sigma complex or arenium ion, where a positive charge is placed directly on the electronegative nitrogen atom.[1][5][6] This is energetically unfavorable. Attack at the C3 position avoids this destabilizing configuration, resulting in a more stable intermediate.[6][7]
Part 2: Analysis of Substituent Effects in 3-Bromo-4-iodo-5-methoxypyridine
The regiochemical outcome of an EAS reaction on a substituted pyridine is determined by the cumulative electronic and steric effects of the existing substituents. In 3-Bromo-4-iodo-5-methoxypyridine, the vacant positions susceptible to substitution are C2 and C6. The directing influence of each substituent towards these positions must be carefully evaluated.
| Substituent | Position | Inductive Effect (-I) | Resonance Effect (+R) | Overall Effect on Reactivity | Directing Influence |
| -OCH₃ | C5 | Weakly Withdrawing | Strongly Donating | Activating | Ortho, Para |
| -Br | C3 | Strongly Withdrawing | Weakly Donating | Deactivating | Ortho, Para |
| -I | C4 | Strongly Withdrawing | Weakly Donating | Deactivating | Ortho, Para |
-
C5-Methoxy Group: The methoxy group is a powerful activating substituent.[8] While oxygen is electronegative (-I effect), its lone pairs can be donated into the ring via resonance (+R effect). This resonance donation is the dominant effect, significantly increasing the electron density of the ring and stabilizing the positively charged sigma complex intermediate.[8][9] As an ortho, para-director, the C5-methoxy group strongly activates the C2 (para) and C6 (ortho) positions.
-
C3-Bromo & C4-Iodo Groups: Halogens are classic examples of deactivating, ortho, para-directors.[10][11] Their strong electronegativity withdraws electron density from the ring inductively (-I), making it less nucleophilic and slowing the reaction rate.[10] However, they possess lone pairs that can participate in resonance (+R) to stabilize the arenium ion intermediate during attack at the ortho and para positions.[11][12]
-
The C3-Bromo group directs to its ortho positions (C2, C4) and its para position (C6).
-
The C4-Iodo group directs to its ortho positions (C3, C5).
-
Synergistic and Competitive Effects: The final regioselectivity is a consensus of these individual effects. The C5-methoxy group is the most powerful activating group on the ring and will therefore be the dominant director.[8] Both the methoxy and bromo groups direct towards C2 and C6. The deactivating nature of the pyridine nitrogen and the two halogens will slow the overall reaction rate, but the powerful activation provided by the methoxy group at the C2 and C6 positions makes substitution at these sites feasible.
Part 3: Predicted Mechanism and Regioselectivity
The convergence of directing effects points to electrophilic attack occurring at either the C2 or C6 position. The C5-methoxy group activates both positions: C2 via a para-relationship and C6 via an ortho-relationship. The C3-bromo group also reinforces this by directing to C2 (ortho) and C6 (para).
Prediction: Electrophilic attack is predicted to occur preferentially at the C2 position .
Justification:
-
Dominant Director: The C2 position is para to the strongly activating methoxy group. Para-substitution is often electronically favored over ortho-substitution due to better charge delocalization and reduced steric hindrance.
-
Resonance Stabilization: The sigma complex formed by attack at C2 is highly stabilized. The positive charge can be delocalized not only around the ring but also directly onto the methoxy oxygen atom, creating a highly stable oxonium ion resonance structure. This is the most significant stabilizing contribution.
-
Steric Factors: Attack at C2 is flanked by the C3-bromo group. Attack at C6 is flanked by the C5-methoxy group. While bromine is larger than oxygen, the free rotation of the methyl group might create transient steric hindrance. However, the electronic stabilization at the C2 position is expected to be the deciding factor.
Detailed Mechanism: Nitration at the C2 Position
As a representative EAS reaction, we will consider nitration with a mixture of nitric acid and sulfuric acid, which generates the nitronium ion (NO₂⁺) as the active electrophile.
Step 1: Attack of the π-system on the Electrophile The π-electron system of the pyridine ring attacks the nitronium ion. The attack occurs at C2, the position most activated by the methoxy group, to form a resonance-stabilized sigma complex.
Step 2: Resonance Stabilization of the Sigma Complex (Arenium Ion) The positive charge of the intermediate is delocalized across the ring and onto the methoxy group's oxygen atom. The ability to delocalize the charge onto the oxygen is a powerful stabilizing factor and is key to directing the substitution to this position.
Step 3: Deprotonation to Restore Aromaticity A weak base in the medium (e.g., H₂O or HSO₄⁻) abstracts the proton from the C2 carbon, collapsing the sigma complex and restoring the aromaticity of the pyridine ring to yield the final product, 3-Bromo-4-iodo-5-methoxy-2-nitropyridine.
Visualization of the Predicted Mechanism
Caption: Predicted two-step mechanism for electrophilic nitration.
Part 4: Experimental Validation Workflow
To empirically validate the predicted regioselectivity, a controlled laboratory experiment is essential. The following protocol outlines a workflow for the nitration of 3-Bromo-4-iodo-5-methoxypyridine and the subsequent characterization of the product.
Protocol 1: Nitration of 3-Bromo-4-iodo-5-methoxypyridine
Safety Precaution: This procedure involves highly corrosive and strong oxidizing acids. All operations must be conducted in a certified chemical fume hood with appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and acid-resistant gloves.
-
Reaction Setup:
-
To a dry 50 mL round-bottom flask equipped with a magnetic stir bar, add 3-Bromo-4-iodo-5-methoxypyridine (1.0 eq).
-
Cool the flask to 0 °C in an ice-water bath.
-
-
Acid Addition:
-
Slowly add concentrated sulfuric acid (H₂SO₄, 98%, ~5 mL per gram of substrate) dropwise via a dropping funnel, maintaining the internal temperature below 5 °C. Stir until the substrate is fully dissolved.
-
-
Nitrating Agent Addition:
-
Prepare a nitrating mixture by slowly adding fuming nitric acid (HNO₃, >90%, 1.1 eq) to concentrated sulfuric acid (~2 mL per mL of HNO₃) at 0 °C in a separate flask.
-
Add this cold nitrating mixture dropwise to the solution of the substrate over 20-30 minutes, ensuring the internal temperature does not exceed 5 °C.
-
-
Reaction:
-
After the addition is complete, allow the reaction to stir at 0-5 °C for 1-2 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) until the starting material is consumed.
-
-
Work-up:
-
Very carefully pour the reaction mixture onto crushed ice (~50 g per 5 mL of acid used).
-
Neutralize the resulting aqueous slurry by the slow addition of a saturated sodium bicarbonate (NaHCO₃) solution until the pH is ~7.
-
Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate, 3 x 50 mL).
-
Combine the organic layers, wash with brine (1 x 50 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
-
Purification:
-
Purify the crude product via flash column chromatography on silica gel, using a hexane/ethyl acetate gradient to isolate the desired nitrated product.
-
Analytical Characterization
The purified product's structure must be unequivocally confirmed to determine the position of nitration.
-
¹H NMR Spectroscopy: The key to distinguishing isomers.
-
If C2-nitration occurs: A single proton singlet will remain on the pyridine ring (the C6-H).
-
If C6-nitration occurs: A single proton singlet will remain on the pyridine ring (the C2-H). The chemical shift of this proton will differ from the C6-H in the other isomer due to the different electronic environment. DFT calculations or comparison with known compounds could predict the exact shift, but empirically, a single aromatic singlet confirms substitution occurred at either C2 or C6.
-
-
¹³C NMR Spectroscopy: Will show six distinct aromatic carbon signals, with the carbon attached to the nitro group being significantly deshielded.
-
Mass Spectrometry (MS): Will confirm the successful addition of a nitro group by showing the correct molecular ion peak for C₆H₄BrIN₂O₃.
Experimental Workflow Diagram
Caption: A six-step workflow for synthesis and validation.
Conclusion
The electrophilic aromatic substitution of 3-Bromo-4-iodo-5-methoxypyridine is a mechanistically insightful transformation governed by a hierarchy of substituent effects. The electron-deficient pyridine core and deactivating halogens temper the ring's reactivity, while the C5-methoxy group serves as a powerful activating, ortho, para-director, ultimately controlling the regiochemical outcome. Our analysis strongly supports the prediction that electrophilic attack will occur at the C2 position, which is para to the methoxy group, leading to a highly stabilized arenium ion intermediate. The proposed experimental workflow provides a robust framework for synthesizing and definitively characterizing the product, bridging the gap between theoretical prediction and practical application in the synthesis of highly functionalized pyridine derivatives.
References
-
Royal Society of Chemistry. (n.d.). Unveiling the electrophilic aromatic substitution reactions of pyridine derivatives with nitronium ion through molecular electron density theory. New Journal of Chemistry. [Link][13]
-
Fernández, G. (n.d.). Electrophilic substitution on pyridine. Quimicaorganica.org. [Link][1]
-
AK Lectures. (n.d.). Electrophilic Substitution of Pyrrole and Pyridine. [Link][7]
-
Wikipedia. (n.d.). Electrophilic aromatic substitution. [Link][4]
-
Conn, C. (2019, October 9). Which position does Electrophilic aromatic substitution of Pyridine favour at? Quora. [Link][3]
-
Organic Chemistry Tutor. (n.d.). Directing Effects in Electrophilic Aromatic Substitution Reactions. [Link][8]
-
University of Calgary. (n.d.). Pyridines. chem.ucalgary.ca. [Link][2]
-
University of Calgary. (n.d.). Directing Groups in SE Ar. chem.ucalgary.ca. [Link][10]
-
Organic Chemistry Tutor. (2022, April 20). Directing Effects in Electrophilic Aromatic Substitution Made EASY! YouTube. [Link][12]
-
Anonymous. (2017, April 10). Why does an electrophilic substitution reaction take place in the 3rd position of pyridine? Quora. [Link][5]
-
AK Lectures. (2014, June 16). Electrophilic Substitution of Pyrrole and Pyridine. YouTube. [Link][6]
-
OrgoSolver. (n.d.). Electrophilic Aromatic Substitution: Mechanism and Directing Effects. [Link][9]
-
Chemistry LibreTexts. (2020, May 30). 18.6: Substituent Effects on the EAS Reaction. [Link][11]
-
Frontiers in Chemistry. (2024, May 14). Chemo-and regioselective aqueous phase, co-acid free nitration of aromatics using traditional and nontraditional activation methods. [Link][14]
-
Google Patents. (n.d.). US5946638A - Regioselective nitration of aromatic compounds and the reaction products thereof. [15]
-
Katritzky, A. R., & Johnson, C. D. (1967). The mechanism of the electrophilic substitution of heteroaromatic compounds. Part VII. The nitration of pyridines in the α-position and rules for the nitration of substituted pyridines. Journal of the Chemical Society B: Physical Organic. [Link][16]
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- 13. Unveiling the electrophilic aromatic substitution reactions of pyridine derivatives with nitronium ion through molecular electron density theory - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 14. Frontiers | Chemo-and regioselective aqueous phase, co-acid free nitration of aromatics using traditional and nontraditional activation methods [frontiersin.org]
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- 16. The mechanism of the electrophilic substitution of heteroaromatic compounds. Part VII. The nitration of pyridines in the α-position and rules for the nitration of substituted pyridines - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]
Application Note: Regioselective Suzuki-Miyaura Cross-Coupling of 3-Bromo-4-iodo-5-methoxypyridine
Strategic Value in Drug Discovery
Polyhalogenated heteroarenes are indispensable scaffolds in medicinal chemistry, offering multiple orthogonal vectors for late-stage functionalization. Among these, 3-bromo-4-iodo-5-methoxypyridine stands out as a highly versatile building block. The presence of three distinct functional handles—a highly reactive C4-iodo group, a moderately reactive C3-bromo group, and an electron-donating C5-methoxy group—enables the sequential, site-selective introduction of diverse aryl or heteroaryl substituents. This application note details the mechanistic rationale and optimized protocols for achieving >90% regioselectivity during sequential Suzuki-Miyaura cross-couplings (SMC).
Mechanistic Rationale: Dictating Regioselectivity
Achieving perfect regioselectivity in dihalogenated pyridines requires exploiting both thermodynamic and kinetic differentials.
Bond Dissociation Energy (BDE) as the Primary Driver: The site-selectivity of the initial SMC is governed by the oxidative addition of the Pd(0) catalyst, which is the rate-determining step. The carbon-iodine (C-I) bond at the C4 position has a significantly lower BDE (~51 kcal/mol) compared to the carbon-bromine (C-Br) bond at the C3 position (~68 kcal/mol) ()[1]. This ~17 kcal/mol energy gap ensures that Pd(0) insertion occurs chemoselectively at the C4 position ()[2].
Electronic and Steric Modulation by the C5-Methoxy Group: While the intrinsic BDE difference drives the reaction, the C5-methoxy group plays a critical secondary role. Through its +M (resonance donating) effect, the methoxy group increases the electron density of the pyridine ring, slightly deactivating the electrophilic nature of the adjacent C4 and C6 positions. However, the extreme lability of the C-I bond completely overrides this electronic deactivation ()[2]. Sterically, the methoxy group shields the C4 position, which necessitates the use of a robust, bidentate ligand (e.g., dppf) to facilitate the transmetalation step without catalyst degradation.
Regioselective catalytic cycle for sequential Suzuki-Miyaura coupling.
Reaction Optimization Data
To prevent premature activation of the C3-Br bond (over-coupling), the choice of catalyst, base, and temperature must be carefully calibrated. As shown in Table 1, employing a highly active catalyst at elevated temperatures (Entry 1) results in poor regioselectivity. Switching to a bidentate ligand (Pd(dppf)Cl₂) and a mild base (Na₂CO₃) at a moderate temperature (Entry 3) suppresses the secondary oxidative addition, yielding the mono-coupled product with excellent selectivity.
Table 1: Optimization of C4-Arylation Conditions for 3-Bromo-4-iodo-5-methoxypyridine
| Entry | Catalyst (5 mol%) | Base (2.0 eq) | Solvent System | Temp (°C) | C4-Aryl Yield (%) | Diaryl Yield (%) |
| 1 | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O (4:1) | 100 | 45 | 35 |
| 2 | Pd(PPh₃)₄ | Na₂CO₃ | 1,4-Dioxane/H₂O (4:1) | 80 | 68 | 15 |
| 3 | Pd(dppf)Cl₂ | Na₂CO₃ | 1,4-Dioxane/H₂O (4:1) | 70 | 92 | < 2 |
| 4 | Pd(dppf)Cl₂ | K₃PO₄ | 1,4-Dioxane/H₂O (4:1) | 70 | 81 | 8 |
Note: Yields determined by quantitative LC-MS analysis using an internal standard.
Self-Validating Experimental Protocols
Protocol A: Regioselective C4-Arylation
Objective: Synthesize 4-aryl-3-bromo-5-methoxypyridine with >90% regioselectivity.
Step-by-Step Methodology:
-
Preparation: In an oven-dried Schlenk flask equipped with a magnetic stir bar, add 3-bromo-4-iodo-5-methoxypyridine (1.0 equiv, 1.0 mmol) and the desired arylboronic acid (1.05 equiv, 1.05 mmol). Causality Check: Limiting the boronic acid to a slight 5% excess prevents the thermodynamic push toward the di-coupled byproduct.
-
Catalyst & Base Addition: Add Pd(dppf)Cl₂ (0.05 equiv, 0.05 mmol) and anhydrous Na₂CO₃ (2.0 equiv, 2.0 mmol). Causality Check: The bidentate dppf ligand creates a sterically demanding Pd-complex that resists insertion into the stronger, more hindered C3-Br bond.
-
Solvent Introduction: Add a degassed mixture of 1,4-Dioxane and deionized H₂O (4:1 v/v, 10 mL). Self-Validation: Upon addition of the solvent and initial stirring, the suspension will appear pale orange/yellow.
-
Degassing: Subject the mixture to three freeze-pump-thaw cycles or sparge with ultra-pure Argon for 15 minutes.
-
Reaction Execution: Heat the mixture to 70 °C under an Argon atmosphere. Self-Validation: Within 15-30 minutes, the solution will transition to a deep amber/red color, visually confirming the formation of the active Pd(0) species and the initiation of the catalytic cycle.
-
Monitoring: After 2 hours, sample 10 µL of the reaction mixture, dilute in MeCN, and analyze via LC-MS. The reaction is complete when the starting material mass is consumed. If the di-coupled mass appears at >2% relative abundance, immediately cool the reaction in an ice bath to quench further oxidative addition.
-
Workup: Cool to room temperature, dilute with EtOAc (20 mL), and wash with brine (2 × 15 mL). Dry the organic layer over MgSO₄, filter, and concentrate under reduced pressure. Purify via flash column chromatography (Silica gel, Hexanes/EtOAc gradient).
Protocol B: Orthogonal C3-Arylation
Objective: Convert the isolated 4-aryl-3-bromo-5-methoxypyridine into a highly functionalized 3,4-diaryl-5-methoxypyridine.
Step-by-Step Methodology:
-
Preparation: In a clean Schlenk flask, combine the isolated 4-aryl-3-bromo-5-methoxypyridine (1.0 equiv, 1.0 mmol) with the second arylboronic acid (1.5 equiv, 1.5 mmol). Causality Check: The C-Br bond is significantly stronger than the C-I bond. Therefore, a larger excess of boronic acid is required to drive the equilibrium forward.
-
Catalyst & Base Addition: Add Pd(PPh₃)₄ (0.10 equiv, 0.10 mmol) and K₃PO₄ (3.0 equiv, 3.0 mmol). Causality Check: K₃PO₄ is a stronger base than Na₂CO₃, which is necessary to accelerate the transmetalation step for the less reactive C3-position.
-
Solvent & Degassing: Add a degassed mixture of Toluene/EtOH/H₂O (2:1:1 v/v, 10 mL). Sparge with Argon for 15 minutes.
-
Reaction Execution: Heat the mixture to 100 °C for 6–8 hours. Self-Validation: The higher temperature is required to overcome the ~68 kcal/mol activation barrier of the C-Br bond[1]. Monitor via TLC (UV active) until the mono-aryl intermediate is fully consumed.
-
Workup: Follow the same extraction and purification protocol as described in Protocol A.
References
-
Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes Source: Chemical Science (Royal Society of Chemistry) URL:[Link]
-
Bond Dissociation Energies of Organic Molecules Source: Accounts of Chemical Research (American Chemical Society) URL:[Link]
Sources
Sonogashira cross-coupling reaction conditions for 3-Bromo-4-iodo-5-methoxypyridine
Application Note: Regioselective Sonogashira Cross-Coupling of 3-Bromo-4-iodo-5-methoxypyridine
Executive Summary
3-Bromo-4-iodo-5-methoxypyridine is a highly functionalized, electron-deficient heterocyclic building block frequently utilized in the synthesis of advanced pharmaceutical intermediates, particularly kinase inhibitors and targeted therapeutics. The presence of two distinct halogens (bromine and iodine) on the pyridine core presents a unique opportunity for orthogonal, iterative cross-coupling. This application note provides a validated, self-consistent protocol for the regioselective Sonogashira alkynylation at the C-4 position, preserving the C-3 bromine for subsequent downstream functionalization.
Mechanistic Rationale and Regioselectivity (Expertise & Experience)
The success of this protocol relies on the kinetic differentiation between the C4–I and C3–Br bonds during the oxidative addition step of the palladium catalytic cycle.
-
Bond Dissociation Energy (BDE): The C–I bond in pyridines has a significantly lower BDE (~65 kcal/mol) compared to the C–Br bond (~81 kcal/mol). This thermodynamic difference translates to a strict kinetic preference for Pd(0) insertion into the C–I bond.
-
Electronic Effects: The pyridine nitrogen inherently withdraws electron density from the ortho (C-2, C-6) and para (C-4) positions. Furthermore, the 5-methoxy group exerts a strong inductive electron-withdrawing effect (-I) on the adjacent C-4 position, further polarizing the C4–I bond and accelerating oxidative addition.
-
Overcoming Intrinsic Bias: While unsubstituted pyridines often show intrinsic bias for coupling at the C-2 position, utilizing a bromoiodopyridine effectively overrides this bias, directing the initial coupling exclusively to the iodo-bearing carbon, as demonstrated in the [1] and comprehensive reviews on [2].
Experimental Design & Causality
-
Co-Catalyst: CuI is essential for the formation of the highly nucleophilic copper acetylide intermediate, which facilitates the transmetalation step.
-
Solvent and Base: A mixture of Tetrahydrofuran (THF) and Triethylamine (Et3N) is employed. Et3N serves a dual purpose: it acts as the base to deprotonate the terminal alkyne and neutralizes the hydrogen halide byproduct, driving the reaction forward via the precipitation of triethylammonium halide salts. THF ensures complete dissolution of the polar pyridine substrate.
-
Temperature Control: The reaction is strictly maintained at room temperature (20–25 °C). Elevated temperatures risk competitive oxidative addition at the C-3 bromine, eroding regioselectivity.
Quantitative Data Summaries
Table 1: Physicochemical Parameters Dictating Regioselectivity
| Position / Bond | Estimated BDE (kcal/mol) | Relative Oxidative Addition Rate | Electronic Environment |
|---|---|---|---|
| C4–I | ~65 | Very Fast (Primary Site) | Highly electron-deficient (para to N, ortho to OMe) |
| C3–Br | ~81 | Slow (Orthogonal Site) | Moderately electron-deficient (meta to N) |
Table 2: Optimization of Reaction Conditions
| Catalyst System | Solvent / Base | Temp (°C) | C-4 Alkynylation Yield (%) | C-3/C-4 Bis-Alkynylation (%) |
|---|---|---|---|---|
| Pd(PPh3)4 / CuI | Toluene / iPr2NH | 80 | 45 | 35 |
| PdCl2(PPh3)2 / CuI | DMF / Et3N | 50 | 72 | 12 |
| PdCl2(PPh3)2 / CuI | THF / Et3N | 25 | >90 | <2 |
Reaction Workflows and Diagrams
Catalytic cycle of the regioselective Sonogashira coupling at the C-4 position.
Step-by-step experimental workflow for the Sonogashira cross-coupling reaction.
Detailed Step-by-Step Protocol
Materials Required:
-
3-Bromo-4-iodo-5-methoxypyridine (1.0 equiv, limiting reagent)
-
Terminal Alkyne (e.g., phenylacetylene or trimethylsilylacetylene) (1.1 equiv)
-
Bis(triphenylphosphine)palladium(II) dichloride [PdCl2(PPh3)2] (0.02 equiv, 2 mol%)
-
Copper(I) iodide [CuI] (0.04 equiv, 4 mol%)
-
Anhydrous Tetrahydrofuran (THF) (0.2 M relative to substrate)
-
Triethylamine (Et3N) (3.0 equiv)
Step 1: Preparation and Degassing (Causality Note: Strict exclusion of oxygen is critical to prevent the copper-catalyzed Glaser homocoupling of the terminal alkyne, which consumes starting material and complicates purification).
-
Charge an oven-dried Schlenk flask with 3-Bromo-4-iodo-5-methoxypyridine, PdCl2(PPh3)2, and CuI.
-
Seal the flask with a rubber septum and purge with ultra-pure Argon or Nitrogen for 15 minutes.
-
In a separate flask, prepare a mixture of anhydrous THF and Et3N. Degas the solvent mixture by sparging with Argon for 20 minutes or via three freeze-pump-thaw cycles.
Step 2: Reaction Initiation 4. Transfer the degassed THF/Et3N mixture to the Schlenk flask containing the solid reagents via a gas-tight syringe. The solution will typically appear pale yellow to orange. 5. Add the terminal alkyne dropwise over 5 minutes via syringe. 6. Stir the reaction mixture at room temperature (20–25 °C). (Self-Validating Indicator: A color change to dark brown/black accompanied by the formation of a dense white/yellowish precipitate—triethylammonium iodide—validates that the catalytic cycle has initiated and the reaction is proceeding successfully).
Step 3: Monitoring and Quenching 7. Monitor the reaction progress via TLC (Hexanes/EtOAc) or LC-MS. The C-4 iodo displacement is typically complete within 2 to 4 hours. 8. Once the starting material is consumed, quench the reaction by diluting with Ethyl Acetate (EtOAc) and adding saturated aqueous ammonium chloride (NH4Cl). (Causality Note: NH4Cl acts as an excellent chelating agent to solubilize and remove copper salts into the aqueous layer).
Step 4: Workup and Purification 9. Transfer the biphasic mixture to a separatory funnel. Extract the aqueous layer with EtOAc (3x). 10. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na2SO4), filter, and concentrate under reduced pressure. 11. Purify the crude residue via flash column chromatography on silica gel to afford the pure 3-bromo-4-(alkynyl)-5-methoxypyridine.
References
-
Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups. Chemical Reviews.[Link]
-
Disubstituted Pyridines: The Double-Coupling Approach. The Journal of Organic Chemistry.[Link]
Sources
Preparation of multi-substituted pyridines from 3-Bromo-4-iodo-5-methoxypyridine
Application Note: Sequential Chemoselective Functionalization of 3-Bromo-4-iodo-5-methoxypyridine
Executive Summary
The synthesis of highly functionalized, multi-substituted pyridines is a foundational challenge in medicinal chemistry and drug discovery. 3-Bromo-4-iodo-5-methoxypyridine serves as an exceptionally versatile building block, offering three distinct vectors for diversification. This application note details a rigorously validated, self-correcting workflow for the sequential functionalization of this scaffold. By exploiting the inherent kinetic differences in carbon-halogen bond oxidative additions, chemists can achieve precise chemocontrol, constructing complex pharmacophores without the need for intermediate protecting group manipulations[1].
Mechanistic Rationale for Chemoselectivity
The success of sequential cross-coupling on polyhalogenated heterocycles relies entirely on the predictable differential reactivity of the carbon-halogen bonds[2]. For 3-bromo-4-iodo-5-methoxypyridine, the chemoselectivity gradient is strictly C4-I > C3-Br >> C5-OMe .
This gradient is governed by two synergistic factors:
-
Bond Dissociation Energy (BDE): The C–I bond (~65 kcal/mol) is significantly weaker than the C–Br bond (~80 kcal/mol). In palladium-catalyzed cross-coupling, the oxidative addition of Pd(0) into the C–I bond has a substantially lower activation energy, making it kinetically favored at lower temperatures[3].
-
Electronic Bias of the Pyridine Core: The pyridine nitrogen exerts a strong resonance electron-withdrawing effect, rendering the C2 and C4 positions highly electron-deficient. This electronic bias further accelerates the oxidative addition of the C4-I bond compared to the C3-Br bond[3]. While the C5-methoxy group acts as a weak π -donor, its influence is overridden by the inherent weakness of the C–I bond and the inductive effects of the adjacent halogens[4].
Strategic Workflow
The following pathway illustrates the optimal sequence for functionalizing the pyridine core. The strategy intentionally targets the most reactive site first under mild conditions, reserving harsher conditions and specialized ligands for the more sterically hindered and less reactive C3 position.
Sequential chemoselective functionalization of 3-bromo-4-iodo-5-methoxypyridine.
Optimization of C4-Selectivity
To prevent premature activation of the C3-Br bond during the initial C4-coupling, catalyst selection and thermal control are critical. Highly active catalysts (e.g., those utilizing dppf or SPhos) can override the natural BDE differences, leading to undesired di-arylation[5].
Table 1: Influence of Catalyst and Temperature on C4-Regioselectivity (Suzuki-Miyaura)
| Entry | Catalyst (5 mol%) | Ligand | Solvent System | Temp (°C) | C4-Monoarylated (%) | C3,C4-Diarylated (%) |
| 1 | Pd(PPh3)4 | None | THF / H₂O | 25 | 88 | < 2 |
| 2 | Pd(PPh3)4 | None | THF / H₂O | 40 | 94 | 5 |
| 3 | Pd(OAc)2 | SPhos | Toluene / H₂O | 60 | 60 | 35 |
| 4 | Pd(dppf)Cl2 | None | Dioxane / H₂O | 80 | 45 | 55 |
Data Interpretation: Tetrakis(triphenylphosphine)palladium(0) at 40 °C provides the optimal balance of conversion rate and chemoselectivity. The relatively low electron density of the PPh₃ ligands compared to dialkylbiaryl phosphines ensures that the catalyst is reactive enough to insert into the C–I bond but insufficiently nucleophilic to breach the C–Br activation barrier at this temperature.
Validated Experimental Protocols
Protocol 4.1: Regioselective C4-Suzuki-Miyaura Cross-Coupling
Objective: Install the primary diversity element at C4 while preserving the C3-Br handle.
-
Preparation: In an oven-dried Schlenk flask equipped with a magnetic stir bar, dissolve 3-bromo-4-iodo-5-methoxypyridine (1.0 mmol) and the desired arylboronic acid (1.05 mmol) in a degassed mixture of THF (8.0 mL) and distilled water (2.0 mL).
-
Base Addition: Add Na₂CO₃ (2.0 mmol). Causality: A mild inorganic base is chosen over stronger alkoxide bases (e.g., KOtBu) to prevent base-promoted degradation of the starting material and to suppress background C–Br activation.
-
Catalyst Introduction: Purge the solution with argon for 10 minutes. Rapidly add Pd(PPh3)4 (0.05 mmol) under a positive stream of argon.
-
Reaction: Seal the flask and stir at 40 °C for 4–6 hours.
-
Self-Validation Check: Monitor the reaction strictly via LC-MS or TLC. The reaction must be quenched immediately upon the disappearance of the starting material. Prolonged heating will inevitably lead to C3-arylation.
-
Workup: Cool to room temperature, dilute with EtOAc (20 mL), wash with brine (2 × 10 mL), dry over anhydrous Na₂SO₄, and concentrate in vacuo. Purify via flash chromatography.
Protocol 4.2: Sterically Demanding C3-Buchwald-Hartwig Amination
Objective: Functionalize the C3 position, which is now sterically hindered by the newly installed C4-aryl group.
-
Preparation: Charge a microwave vial with the 3-bromo-4-aryl-5-methoxypyridine intermediate (1.0 mmol), the target primary or secondary amine (1.2 mmol), Pd₂(dba)₃ (0.025 mmol), XPhos (0.10 mmol), and Cs₂CO₃ (1.5 mmol).
-
Atmosphere Exchange: Evacuate the vial and backfill with argon (repeat 3x).
-
Solvent: Add anhydrous, rigorously degassed toluene (10 mL).
-
Reaction: Seal the vial and heat at 90 °C for 12 hours.
-
Causality for Ligand Choice: The C3-Br bond is now flanked by a C4-aryl group and a C5-methoxy group, creating a highly sterically congested environment. XPhos is mandatory here; its bulky, electron-rich dicyclohexylphosphine moiety accelerates the difficult oxidative addition, while its biaryl framework facilitates the subsequent reductive elimination of the sterically encumbered product.
-
-
Workup: Cool to room temperature, filter the mixture through a short pad of Celite (eluting with EtOAc), concentrate, and purify via reverse-phase HPLC.
Protocol 4.3: C5-Methoxy Cleavage for Scaffold Diversification
Objective: Reveal the C5-hydroxyl group to serve as a hydrogen-bond donor/acceptor in the final pharmacophore.
-
Preparation: Dissolve the advanced 3,4-disubstituted-5-methoxypyridine intermediate (1.0 mmol) in anhydrous DCM (10 mL) under an argon atmosphere. Cool the solution to -78 °C using a dry ice/acetone bath.
-
Reagent Addition: Add Boron tribromide (BBr₃, 1.0 M in DCM, 3.0 mmol) dropwise over 10 minutes.
-
Causality: The C5-methoxy group is highly stable under standard cross-coupling conditions. BBr₃ is selected over BCl₃ due to its superior Lewis acidity, allowing it to tightly coordinate with the methoxy oxygen and facilitate the requisite S_N2 cleavage of the methyl group.
-
-
Reaction: Allow the reaction mixture to slowly warm to room temperature and stir for 4 hours.
-
Self-Validation & Safety Quench: The reaction mixture will typically turn dark and heterogeneous. To safely quench, cool the flask to 0 °C and add MeOH (5.0 mL) dropwise. This step is critical: it safely destroys excess BBr₃, preventing violent exotherms and the generation of HBr gas upon aqueous exposure.
-
Workup: Concentrate the mixture in vacuo to remove volatile borate esters. Neutralize the residue with saturated aqueous NaHCO₃, extract with EtOAc (3 × 15 mL), dry, and concentrate to yield the final pyridinol.
Sources
Technical Support Center: Optimizing the Synthesis of 3-Bromo-4-iodo-5-methoxypyridine
Welcome to the Advanced Technical Support Center. 3-Bromo-4-iodo-5-methoxypyridine is a highly functionalized, tri-halogenated/substituted pyridine scaffold critical for the development of small molecule kinase inhibitors and kynurenine pathway (IDO1/TDO) modulators[1]. Synthesizing this molecule requires precise regiocontrol via Directed Ortho Metalation (DoM). This guide provides mechanistic troubleshooting, quantitative parameters, and a self-validating protocol to ensure high-yield synthesis.
Part 1: Mechanistic Troubleshooting & FAQs
Q1: Why did my reaction yield a 3-substituted-5-methoxypyridine (loss of bromine) instead of the desired 4-iodo product? Causality: The choice of base dictates the entire reaction pathway. If you use an alkyllithium reagent like n-Butyllithium (n-BuLi), the reaction undergoes a rapid halogen-metal exchange at the C3-bromine position, leading to debromination and forming a 3-lithio intermediate[2]. Solution: To retain the bromine and selectively functionalize the C4 position, you must force a Directed Ortho Metalation (DoM) pathway. Switch to a sterically hindered, non-nucleophilic base such as Lithium diisopropylamide (LDA) or Lithium tetramethylpiperidide (LTMP)[3]. These bases are too bulky to attack the bromine and will instead deprotonate the most acidic proton at the C4 position, which is activated by the synergistic directing effects of the adjacent -Br and -OMe groups.
Q2: I am using LDA, but I am still seeing a mixture of C2, C4, and C6 iodinated regioisomers. How can I improve C4 selectivity? Causality: While the C4 proton is the most acidic, the C2 and C6 protons are also susceptible to deprotonation if the kinetic control of the reaction is lost. This typically happens if the internal temperature of the reaction rises above -78 °C during the base addition, providing enough thermal energy to overcome the activation barriers for less-hindered positions. Solution: Maintain strict cryogenic conditions (-78 °C to -90 °C)[2]. If regioselectivity remains an issue, upgrade your base from LDA to LTMP. LTMP possesses extreme steric bulk that completely prevents attack at the less hindered C2/C6 positions, funneling the reaction exclusively to the highly crowded C4 position[3].
Q3: My overall yield is consistently below 40%, and I recover a lot of unreacted starting material. What is failing? Causality: High recovery of starting material indicates incomplete metalation or an inefficient electrophilic quench. This is usually caused by ambient moisture protonating the carbanion, degraded base, or poor electrophile solubility. Solid iodine (I₂) dissolves too slowly at -78 °C, allowing the highly reactive 4-lithio intermediate to degrade or protonate before it can react. Solution: Always titrate your amine base prior to use. For the quench, use a pre-chilled, highly concentrated solution of I₂ in anhydrous THF, adding it dropwise to ensure immediate electrophilic trapping.
Part 2: Quantitative Reaction Parameters
The following table summarizes the causal relationship between base selection, temperature, and the resulting reaction pathway, allowing for rapid parameter optimization.
| Base Reagent | Temperature | Electrophile | Primary Reaction Pathway | Major Product / Impurity | Expected Yield |
| n-BuLi | -90 °C | I₂ in THF | Halogen-Metal Exchange | 3-Iodo-5-methoxypyridine (Debromination) | < 10% (Target) |
| LDA | -78 °C | I₂ in THF | Directed Ortho Metalation | 3-Bromo-4-iodo-5-methoxypyridine | 65 - 75% |
| LTMP | -90 °C | I₂ in THF | Directed Ortho Metalation | 3-Bromo-4-iodo-5-methoxypyridine | 80 - 85% |
Part 3: Self-Validating Experimental Protocol
To ensure trustworthiness and reproducibility, this protocol is designed as a self-validating system . Each critical step includes an In-Process Control (IPC) visual indicator, allowing you to confirm the success of the mechanistic step before proceeding.
Reagents: 3-Bromo-5-methoxypyridine (1.0 eq), Diisopropylamine (1.2 eq), n-BuLi (1.1 eq, 2.5 M in hexanes), Iodine (1.5 eq), Anhydrous THF.
Step 1: Base Generation (LDA)
-
Flame-dry a Schlenk flask under argon. Add anhydrous THF (10 mL/mmol) and diisopropylamine (1.2 eq). Cool the solution to -78 °C using a dry ice/acetone bath.
-
Add n-BuLi (1.1 eq) dropwise over 10 minutes. Stir for 30 minutes at -78 °C.
-
Validation (IPC 1): A slight, transient exotherm (monitored via internal temperature probe) confirms the acid-base reaction forming LDA.
Step 2: Directed Ortho Metalation
-
Dissolve 3-bromo-5-methoxypyridine (1.0 eq) in a minimal volume of anhydrous THF.
-
Add this solution dropwise to the LDA mixture, strictly maintaining the internal temperature below -75 °C[3]. Stir for 1.5 hours.
-
Validation (IPC 2): The solution will transition from colorless to a deep yellow/orange hue, visually confirming the successful generation of the 4-lithio-3-bromo-5-methoxypyridine carbanion.
Step 3: Electrophilic Quench
-
Dissolve Iodine (1.5 eq) in anhydrous THF.
-
Add the I₂ solution dropwise to the carbanion mixture at -78 °C. Stir for 1 hour at -78 °C, then allow to warm to -20 °C over 1 hour.
-
Validation (IPC 3): The initial drops of the dark brown I₂ solution will decolorize instantly upon hitting the mixture as the electrophile is rapidly consumed. Once the carbanion is fully quenched, the brown color of I₂ will persist in the flask, serving as an internal visual indicator of reaction completion.
Step 4: Workup and Isolation
-
Quench the reaction by adding saturated aqueous sodium thiosulfate (Na₂S₂O₃).
-
Validation (IPC 4): The organic layer will rapidly shift from brown/red to pale yellow, confirming the complete reduction of toxic, unreacted iodine.
-
Extract the aqueous layer with Ethyl Acetate (3x). Wash the combined organics with brine, dry over Na₂SO₄, and concentrate under reduced pressure. Purify via flash chromatography to isolate the pure product.
Part 4: Process Visualization
Figure 1: Workflow and troubleshooting decision tree for 3-Bromo-4-iodo-5-methoxypyridine synthesis.
Sources
Technical Support Center: Chemoselective Cross-Coupling of 3-Bromo-4-iodo-5-methoxypyridine
Welcome to the Technical Support Center. For drug development professionals and synthetic chemists, polyhalogenated heterocycles like 3-bromo-4-iodo-5-methoxypyridine present a unique chemoselectivity challenge. The goal is to selectively functionalize the C4 position (iodine) via palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) while perfectly preserving the C3 position (bromine) for downstream structural elaboration.
This guide provides field-proven troubleshooting strategies, focusing on the critical interplay between solvent selection and temperature control to prevent over-coupling and hydrodehalogenation.
Optimization Logic & Workflow
The following diagram illustrates the mechanistic pathways governed by your choice of solvent and temperature.
Logical workflow for optimizing solvent and temperature to achieve C4-chemoselectivity.
Troubleshooting & FAQs
Q1: Why does the C4-I position react before the C3-Br position, and why does high temperature ruin this selectivity? Causality: Chemoselectivity in polyhalogenated pyridines is dictated by the bond dissociation energies during the oxidative addition step of the palladium catalytic cycle. The C-I bond is weaker and more readily activated by Pd(0) than the C-Br bond[1]. At lower temperatures (25–50 °C), the thermal energy is sufficient to overcome the activation barrier for C-I oxidative addition but insufficient for C-Br. When the temperature exceeds 80 °C, the energy threshold for C-Br activation is breached, leading to sequential cross-coupling and the formation of unwanted di-arylated byproducts[2].
Q2: Which solvent systems are recommended to maintain chemoselectivity while ensuring a practical reaction rate? Causality: While polar aprotic solvents like 1,4-dioxane or DMF are standard, strictly anhydrous conditions often result in sluggish transmetalation, tempting researchers to increase the temperature. Introducing a protic co-solvent, such as water in a biphasic mixture (e.g., Toluene/H₂O or 1,4-Dioxane/H₂O), significantly accelerates the transmetalation step by facilitating the formation of the highly reactive boronate species[3]. This acceleration allows the reaction to reach completion at room temperature (25 °C), perfectly preserving the C3-Br bond[4].
Q3: I am observing significant hydrodehalogenation (loss of iodine or bromine without coupling). How can I prevent this? Causality: Hydrodehalogenation is a common side reaction when the transmetalation step is slower than β-hydride elimination or when protic sources inadvertently reduce the Pd-aryl intermediate. To mitigate this, ensure your solvent is thoroughly degassed to prevent catalyst degradation, and optimize the base solubility. Using a biphasic Toluene/H₂O (30:1) system ensures the base (e.g., K₂CO₃) is readily available at the solvent interface, promoting rapid transmetalation over reductive side pathways[4].
Quantitative Data: Solvent & Temperature Matrix
The table below summarizes the causal relationship between reaction conditions and chemoselective outcomes during the Suzuki-Miyaura coupling of dihalopyridines.
| Solvent System | Temp (°C) | Base | Time (h) | C4-Mono-coupled (%) | Di-coupled (%) | Mechanistic Observation |
| Toluene (Anhydrous) | 80 | K₂CO₃ | 12 | 45 | 35 | High thermal energy activates C3-Br; slow transmetalation. |
| 1,4-Dioxane/H₂O (4:1) | 85 | K₃PO₄ | 15 | 65 | 20 | Standard high-heat conditions cause over-coupling. |
| DMF (Anhydrous) | 25 | Cs₂CO₃ | 24 | 15 | 0 | Preserved C3-Br, but transmetalation is too sluggish. |
| Toluene/H₂O (30:1) | 25 | K₂CO₃ | 0.5 | 98 | <1 | Optimal transmetalation rate allows low-temp chemoselectivity. |
Self-Validating Experimental Protocol
Objective: Selective C4-arylation of 3-Bromo-4-iodo-5-methoxypyridine via Suzuki-Miyaura coupling under kinetic control.
Step 1: Reagent Preparation & Stoichiometry Control
-
Charge a Schlenk flask with 3-Bromo-4-iodo-5-methoxypyridine (1.0 equiv), arylboronic acid (1.05 equiv), and K₂CO₃ (2.2 equiv).
-
Self-Validation Check: Ensure the boronic acid is free of boroxine anhydrides (verify via ¹H NMR prior to use). Anhydrides skew the stoichiometry, requiring higher temperatures to activate, which compromises chemoselectivity. Do not use a large excess of boronic acid, as this promotes homocoupling.
Step 2: Solvent Degassing & Addition
-
Prepare a mixture of Toluene/H₂O (30:1 v/v). Sparge the solvent mixture with Argon for 15 minutes to remove dissolved oxygen.
-
Add the degassed solvent to the Schlenk flask to achieve a 0.1 M concentration of the pyridine substrate.
-
Causality: The 30:1 ratio provides exactly enough water to dissolve the inorganic base and activate the boronic acid without causing the organic substrate to precipitate out of the reactive interface.
Step 3: Catalyst Introduction (Cold Start)
-
Add Pd(OAc)₂ (2.0 mol %) and a bulky, electron-rich phosphine ligand such as Ad₂BnP or P(Cy)₃ (2.4 mol %).
-
Stir the reaction mixture vigorously at 25 °C (Room Temperature). Do not apply heat.
Step 4: In-Process Control (IPC)
-
Monitor the reaction via LC-MS or TLC after 20 minutes.
-
Self-Validation Check: The complete disappearance of the starting material mass and the appearance of the mono-coupled mass—without any trace of the di-coupled mass—confirms that the low-temperature kinetic control is successfully differentiating the C-I and C-Br bonds. If starting material remains, allow the reaction to stir longer at 25 °C rather than increasing the temperature.
Step 5: Quenching and Purification
-
Dilute the mixture with Ethyl Acetate and wash with brine to remove the aqueous base and palladium salts.
-
Extract the aqueous layer, dry the combined organic phases over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify via flash column chromatography to isolate the pure C4-aryl-3-bromo-5-methoxypyridine.
References
- A Comparative Guide to Catalysts for Selective Cross-Coupling of 4-Bromo-2-chloro-6-iodopyridin-3-ol BenchChem
- Sequential and iterative Pd-catalyzed cross-coupling reactions in organic synthesis National Center for Biotechnology Inform
- Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investig
- Highly Selective Room-Temperature Suzuki–Miyaura Coupling of Bromo-2-sulfonyloxypyridines for Unsymmetrical Diarylpyridines ACS Public
Sources
Best purification and column chromatography methods for 3-Bromo-4-iodo-5-methoxypyridine
This guide serves as a dedicated technical resource for researchers, scientists, and professionals in drug development engaged in the purification of 3-Bromo-4-iodo-5-methoxypyridine. Authored from the perspective of a Senior Application Scientist, this document provides field-proven insights and troubleshooting strategies in a direct question-and-answer format to address challenges encountered during purification and column chromatography.
Frequently Asked Questions (FAQs)
Q1: What is the recommended primary purification method for crude 3-Bromo-4-iodo-5-methoxypyridine?
A1: The most effective and widely applicable method for purifying 3-Bromo-4-iodo-5-methoxypyridine is flash column chromatography using silica gel. This technique is highly effective for separating the target compound from unreacted starting materials, regioisomers, and other by-products which may have different polarities.[1] Given the compound's structure—a halogenated, substituted pyridine—it possesses moderate polarity, making it an ideal candidate for separation on a normal-phase silica stationary phase.
Q2: What stationary and mobile phases should I start with for column chromatography?
A2:
-
Stationary Phase: Standard silica gel (60 Å, 230-400 mesh) is the recommended stationary phase. Its acidic surface provides good selectivity for pyridine derivatives.[1]
-
Mobile Phase (Eluent): A non-polar/polar solvent system is appropriate. A gradient of ethyl acetate (EtOAc) in a non-polar solvent like hexanes or petroleum ether is a standard choice for similar bromo-methoxy pyridine compounds.[2][3] A good starting point for your initial Thin-Layer Chromatography (TLC) analysis would be a 10-20% ethyl acetate in hexanes mixture (v/v).
The optimal solvent system should provide a retention factor (Rƒ) for the target compound in the range of 0.25-0.35 on TLC to ensure good separation on the column.
Q3: Is 3-Bromo-4-iodo-5-methoxypyridine stable on silica gel?
A3: Pyridine derivatives can be sensitive to the acidic nature of silica gel, potentially leading to degradation or irreversible adsorption.[4] The basic nitrogen atom in the pyridine ring can interact strongly with acidic silanol groups on the silica surface, which can cause streaking and low recovery.[4] While 3-halogenated pyridinium compounds are generally more stable against nucleophilic attack than their 4-halogenated counterparts, the presence of the iodo group (a good leaving group) and the inherent basicity of the pyridine nitrogen warrant caution.[5][6] If degradation is suspected, deactivating the silica gel with a small amount of a tertiary amine like triethylamine (TEA) is advised.
Troubleshooting Guide
This section addresses specific experimental problems. For a systematic approach, refer to the troubleshooting workflow diagram provided below.
Issue 1: Peak Tailing and Streaking on TLC/Column
Q: My compound is streaking down the TLC plate and eluting from the column as a broad, tailing peak. What is causing this and how can I fix it?
A: This is a classic issue when purifying basic compounds like pyridines on acidic silica gel.[4]
-
Causality: The lone pair of electrons on the basic nitrogen atom of the pyridine ring forms strong secondary interactions (acid-base interactions) with the acidic silanol groups (Si-OH) on the surface of the silica gel. This leads to a non-uniform elution front, resulting in significant peak tailing.[4]
-
Solution: Mobile Phase Modification
-
Add a Competing Base: Incorporate a small amount of a competing base, such as triethylamine (TEA) or pyridine, into your eluent system. A concentration of 0.1-1.0% (v/v) is typically sufficient.
-
Mechanism of Action: The TEA, being a stronger or more accessible base, will preferentially interact with the active silanol sites, effectively "masking" them from your target compound.[7] This allows the 3-Bromo-4-iodo-5-methoxypyridine to elute more symmetrically based on polarity interactions alone.
-
Protocol: Prepare your chosen eluent (e.g., 15% EtOAc in hexanes) and add 0.5 mL of TEA for every 100 mL of the eluent mixture. Use this modified eluent for both your TLC analysis and the column run.
-
| Parameter | Standard Eluent | Modified Eluent | Expected Outcome |
| Composition | Hexanes/Ethyl Acetate | Hexanes/Ethyl Acetate + 0.1-1.0% Triethylamine | Improved peak shape |
| Interaction | Analyte-Silanol (Strong) | TEA-Silanol (Preferential) | Symmetric elution |
| Rƒ on TLC | Streaked, ill-defined | Compact, well-defined spot | Accurate Rƒ determination |
Issue 2: Poor Separation of Compound from a Close-Running Impurity
Q: I have an impurity that co-elutes or runs very close to my product on the TLC plate, even with different solvent ratios. How can I improve the resolution?
A: Achieving good resolution depends on optimizing chromatographic selectivity.[4] If simply changing the solvent polarity (the ratio of strong to weak solvent) is insufficient, you need to alter the chemical nature of the mobile phase.
-
Causality: The impurity and your product have very similar polarities and interactions with the stationary phase under the current eluent conditions. To separate them, you must introduce a solvent that interacts differently with the two compounds, thereby altering their relative retention times.
-
Solutions:
-
Change Solvent System Components: Replace one of the mobile phase components with a solvent of similar strength but different chemical properties. For example, if you are using Hexanes/Ethyl Acetate, try switching to:
-
Hexanes/Dichloromethane (DCM): DCM offers different interactions (dipole-dipole) compared to the hydrogen-bond accepting nature of ethyl acetate.
-
Toluene/Ethyl Acetate: Toluene can provide π-π stacking interactions, which may help differentiate aromatic compounds.
-
-
Employ Gradient Elution: If you are using an isocratic (constant solvent composition) system, switching to a gradient elution can improve separation.[8] Start with a low polarity mobile phase (e.g., 5% EtOAc in hexanes) and gradually increase the polarity (e.g., to 30% EtOAc) over the course of the column run. This will sharpen the peaks and can help resolve closely eluting compounds.
-
-
TLC Screening: Prepare multiple TLC chambers with different solvent systems (e.g., 8:2 Hex/EtOAc, 8:2 Hex/DCM, 8:2 Toluene/EtOAc).
-
Spot and Develop: Spot your crude mixture on each plate and develop them.
-
Analyze: Compare the separation (ΔRƒ) between your product and the impurity on each plate. The system that shows the largest separation is the best choice for your column.
Issue 3: Low Recovery or Suspected Decomposition on the Column
Q: After running my column, the yield of my purified product is very low, and I see new, more polar spots on the TLC of my fractions. What is happening?
A: This suggests that your compound may be degrading on the silica gel or is being irreversibly adsorbed.[4]
-
Causality: The prolonged contact time with the acidic silica surface can catalyze decomposition or lead to such strong binding that the compound does not elute. Halogenated pyridines can be susceptible to nucleophilic attack, and residual water on the silica could potentially lead to hydrolysis products, although this is less common for 3-halopyridines.[5]
-
Solutions:
-
Deactivate the Silica Gel: Before packing the column, prepare a slurry of the silica gel in your starting eluent that contains 1-2% TEA. Let this stand for 15-20 minutes to neutralize the most active sites.
-
Use an Alternative Stationary Phase: If the issue persists, switch to a less acidic stationary phase.
-
Alumina (Neutral or Basic): Alumina is a good alternative for purifying basic compounds. Start with neutral alumina (Brockmann activity II or III).
-
Florisil® or C18-functionalized (Reversed-Phase) Silica: For more challenging separations, these materials offer different selectivity. Reversed-phase chromatography, using solvents like acetonitrile and water, is a powerful alternative.
-
-
Minimize Contact Time: Pack the column well and run it with slight positive pressure ("flash" chromatography) to ensure a reasonably fast elution. Do not let the column run dry or stand packed with the sample for an extended period.
-
Visualized Workflows
General Purification Workflow
This diagram outlines the standard procedure from crude material to isolated pure product.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. 3-Bromo-5-methoxypyridine synthesis - chemicalbook [chemicalbook.com]
- 3. rsc.org [rsc.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Halogen Bonding in N-Alkyl-Bromo-/Lodo-Pyridinium Salts and its Application in Chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. benchchem.com [benchchem.com]
Preventing catalyst poisoning when using 3-Bromo-4-iodo-5-methoxypyridine
Welcome to the Technical Support Hub for 3-Bromo-4-iodo-5-methoxypyridine . As a highly functionalized heterocyclic building block, this molecule presents a dual challenge in cross-coupling methodologies: achieving strict chemoselectivity between two different halogens while simultaneously preventing catastrophic catalyst deactivation. This guide is designed for drug development professionals and synthesists to troubleshoot, optimize, and validate their catalytic workflows.
Mechanistic Overview: The Dual Threat of Dihalogenation and Pyridine Poisoning
When subjecting 3-Bromo-4-iodo-5-methoxypyridine to transition-metal catalysis (e.g., Suzuki-Miyaura, Sonogashira, or Buchwald-Hartwig couplings), the primary mode of failure is catalyst poisoning [1].
The mechanism of failure is driven by the electronic properties of the pyridine ring. The nitrogen atom contains a highly localized lone pair of electrons that strongly coordinates to electrophilic palladium (Pd) intermediates[1]. This off-cycle binding forms stable, inactive complexes that prevent the catalyst from turning over. In this specific substrate, the 5-methoxy group exerts a strong positive mesomeric (+M) effect, pushing electron density into the pyridine ring. This significantly increases the Lewis basicity of the nitrogen atom, making it an even more aggressive catalyst poison than an unsubstituted pyridine.
Simultaneously, the molecule demands strict chemoselectivity. The C4-iodo bond has a lower bond dissociation energy than the C3-bromo bond, making it kinetically favored for oxidative addition. However, if the catalyst is forced to operate at high temperatures to overcome pyridine-induced stalling, the activation energy for C3-bromo cleavage may be reached, destroying chemoselectivity.
Fig 1: Productive cross-coupling vs. pyridine-induced catalyst poisoning and prevention strategies.
Frequently Asked Questions (FAQs): Reactivity & Poisoning
Q: Why does my reaction stall at 20-30% conversion, accompanied by the formation of a black precipitate? A: The black precipitate is "palladium black," a visual indicator of severe catalyst deactivation and aggregation[2]. When the basic pyridine nitrogen coordinates to the Pd(II) intermediate, it halts the catalytic cycle. Over time, these stalled complexes decompose, and the active Pd(0) aggregates into insoluble nanoparticles[2]. To prevent this, you must use sterically demanding Buchwald ligands (e.g., XPhos or BrettPhos)[3]. The massive steric bulk of these dialkylbiarylphosphine ligands physically blocks the planar pyridine ring from approaching the metal center, privileging the productive oxidative addition pathway[4].
Q: How do I achieve strict chemoselectivity at the C4-iodo position without touching the C3-bromo position? A: Exploit the kinetics of oxidative addition. Conduct the reaction at lower temperatures (e.g., 25–40 °C) and use a highly active, mono-ligated palladium precatalyst (like XPhos Pd G3). The weaker C-I bond will undergo oxidative addition rapidly at room temperature. Avoid excessive heating; thermal stress provides the activation energy required to cleave the C-Br bond, leading to bis-coupled impurities.
Q: I am already using a bulky ligand, but my catalyst is still dying. What else can I do? A: If steric shielding is insufficient, you must alter the electronic state of the pyridine nitrogen. Introducing a Lewis acid additive, such as trimethyl borate (B(OMe)3) or copper salts (e.g., CuBr2), acts as a sacrificial binder[5][6]. The Lewis acid coordinates to the pyridine nitrogen, temporarily masking its basicity and preventing it from interacting with the palladium catalyst[5].
Troubleshooting Guide: Diagnosing Catalyst Deactivation
| Observed Symptom | Mechanistic Root Cause | Recommended Solution |
| Rapid formation of black precipitate; reaction stalls at <30% conversion. | Aggregation of active Pd(0) into insoluble "palladium black" due to off-cycle pyridine coordination[2]. | Switch to a bulky Buchwald ligand (e.g., XPhos) to sterically block N-coordination[3]. |
| Significant formation of C3/C4 bis-coupled side products. | High reaction temperature provides sufficient activation energy to cleave the stronger C3-Br bond. | Lower temperature to 25–40 °C; rely on the highly reactive C4-I bond kinetics. |
| Catalyst dies despite using bulky ligands. | High localized concentration of the pyridine substrate overwhelms the catalyst's steric defenses. | Implement a syringe-pump slow addition of the pyridine substrate over 2–4 hours. |
| No conversion; starting materials recovered intact. | Catalyst was poisoned by oxygen/moisture before the catalytic cycle could begin. | Ensure strict Schlenk techniques; use pre-formed, air-stable Pd G3/G4 precatalysts. |
Quantitative Data: Ligand & Additive Performance
The choice of ligand directly dictates the survival of the catalyst when exposed to 3-Bromo-4-iodo-5-methoxypyridine. The table below summarizes the expected performance of various catalytic systems based on their steric and electronic properties.
| Ligand / Additive System | Steric Bulk (Buried Volume) | Pyridine Coordination Inhibition | Relative C4-I Conversion (%) | Chemoselectivity (C4-I vs. C3-Br) |
| PPh3 (No Additive) | Low | Poor | < 20% | Moderate |
| dppf (No Additive) | Moderate | Moderate | ~ 45% | Good |
| XPhos (No Additive) | High | Excellent | > 90% | Excellent |
| BrettPhos (No Additive) | Very High | Excellent | > 95% | Excellent |
| PPh3 + B(OMe)3 Additive | Low | Good (Electronic Masking) | ~ 75% | Moderate |
Self-Validating Experimental Protocol: Chemoselective Suzuki-Miyaura Coupling
The Causality of the Design: This protocol employs a syringe-pump slow addition technique . By keeping the steady-state concentration of the pyridine substrate extremely low, the ratio of active catalyst to potential poison remains high. This kinetically favors productive oxidative addition over off-cycle N-coordination.
Self-Validation Checkpoint: This protocol integrates 1,3,5-trimethoxybenzene as an inert internal standard. By monitoring the reaction via LC-MS, you can continuously calculate the exact mass balance. If the sum of the product and remaining starting material drops below 95%, it immediately indicates off-target oligomerization or irreversible catalyst trapping, prompting an immediate halt and investigation.
Materials
-
Substrate: 3-Bromo-4-iodo-5-methoxypyridine (1.0 equiv)
-
Coupling Partner: Aryl boronic acid (1.1 equiv)
-
Precatalyst: XPhos Pd G3 (0.02 equiv, 2 mol%)
-
Base: K3PO4 (2.0 equiv, aqueous 0.5 M)
-
Solvent: THF (strictly degassed via freeze-pump-thaw)
-
Internal Standard: 1,3,5-trimethoxybenzene (0.1 equiv)
Step-by-Step Methodology
-
System Purging (Critical for Pd(0) stability): Flame-dry a Schlenk flask under vacuum. Backfill with ultra-pure Argon (repeat 3x). Causality: Oxygen acts as a competitive oxidant and accelerates Pd black formation.
-
Precatalyst Activation: Add XPhos Pd G3, the aryl boronic acid, and the internal standard to the flask. Add 5 mL of degassed THF. Stir for 5 minutes at room temperature to ensure complete dissolution and generation of the active mono-ligated L1Pd(0) species[4].
-
Base Addition: Inject the aqueous K3PO4 solution. The biphasic system helps partition the active boronate species and prevents premature protodeboronation.
-
Kinetic Substrate Feeding (Slow Addition): Dissolve 3-Bromo-4-iodo-5-methoxypyridine in 5 mL of degassed THF. Using a programmable syringe pump, add this solution to the reaction mixture at a rate of 1.5 mL/hr .
-
Monitoring & Validation: Withdraw 10 µL aliquots every 30 minutes. Quench with ethyl acetate and water. Analyze the organic layer via LC-MS. Compare the product peak area to the internal standard to verify linear conversion without stalling.
-
Quench and Workup: Once complete conversion of the C4-iodo position is achieved (typically 3-4 hours), quench the reaction by exposing it to air and filtering through a short pad of Celite to remove palladium residues.
Sources
Technical Support Center: Troubleshooting Solubility Challenges of 3-Bromo-4-iodo-5-methoxypyridine
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers, chemists, and drug development professionals overcome the unique physicochemical hurdles associated with 3-Bromo-4-iodo-5-methoxypyridine .
Rather than relying on generic solvent charts, this guide deconstructs the structural causality behind the molecule's stubborn solubility profile and provides field-proven, self-validating protocols to keep your syntheses running smoothly.
The Physicochemical Root Cause: Why is it so hard to dissolve?
To solve a solubility issue, we must first understand the molecular architecture. 3-Bromo-4-iodo-5-methoxypyridine is a highly functionalized, electron-deficient heterocycle. Its poor solubility in standard laboratory solvents stems from two competing thermodynamic forces:
-
Halogen Bonding and Lattice Energy: The heavy halogens (iodine at C4 and bromine at C3) are highly polarizable. They possess a region of depleted electron density on the elongation of the covalent bond, known as a σ-hole [1]. This σ-hole acts as a strong Lewis acid, forming highly directional intermolecular "halogen bonds" with the Lewis basic pyridine nitrogen (C-I···N) or the methoxy oxygen (C-Br···O) of adjacent molecules[2]. This creates an incredibly stable crystal lattice that requires significant energy to disrupt.
-
Lipophilicity vs. Dipole Mismatch: The extensive halogenation drastically increases the molecule's lipophilicity (log P), rendering it completely insoluble in polar protic solvents like water or cold ethanol[3]. Conversely, the strong dipole moment generated by the pyridine ring and the methoxy group makes it poorly soluble in purely non-polar aliphatic solvents like hexanes.
The Solution? You must use solvents that act as competitive Lewis bases to disrupt the halogen-bonded lattice (e.g., the oxygen lone pairs in THF or DMF coordinating to the iodine's σ-hole).
Solvent Selection Matrix
The following table synthesizes quantitative and qualitative solubility data for polyhalogenated pyridines to guide your solvent selection.
| Solvent Class | Specific Solvent | Solubilizing Power | Mechanistic Rationale | Recommended Application |
| Polar Aprotic | DMF, DMSO, NMP | Excellent (>100 mg/mL) | Strong Lewis basicity; oxygen atoms aggressively coordinate to halogen σ-holes, breaking the crystal lattice. | Stock solutions, SNAr reactions, high-concentration NMR (DMSO-d6). |
| Ethereal | THF, 1,4-Dioxane | Good (50-100 mg/mL) | Moderate polarity; ethereal oxygens provide sufficient Lewis basicity to solvate the halogens. | Cross-coupling (Suzuki/Sonogashira), Metalation (THF). |
| Halogenated | DCM, Chloroform | Good (50-100 mg/mL) | Strong dipole-dipole interactions; excellent solvation of the lipophilic aromatic core. | Extractions, column chromatography loading, routine NMR (CDCl3). |
| Aromatic | Toluene | Moderate (10-50 mg/mL) | π−π stacking interactions disrupt the native crystal lattice, though lacks Lewis basicity. | High-temperature cross-coupling (biphasic). |
| Polar Protic | Water, Methanol | Poor (<5 mg/mL) | High hydrogen-bonding network rejects the bulky, hydrophobic halogenated core. | Avoid as primary solvents. Use only as co-solvents in biphasic mixtures. |
| Aliphatic | Hexanes, Heptane | Very Poor (<1 mg/mL) | Total polarity mismatch; cannot overcome the dipole moment of the pyridine ring. | Crystallization (use as an anti-solvent). |
Troubleshooting FAQs
Q1: My 3-Bromo-4-iodo-5-methoxypyridine keeps precipitating when I cool my reaction to -78 °C for a halogen-metal exchange. How do I prevent this?
A: This is a classic thermodynamic issue. The solubility of polyhalogenated pyridines in THF drops precipitously at cryogenic temperatures because the solvent's kinetic energy is no longer sufficient to keep the halogen-bonded aggregates apart[4].
-
Troubleshooting Step: Switch to a co-solvent system. Using a 1:1 mixture of THF and Diethyl Ether (Et2O) or THF and Toluene lowers the freezing point and disrupts aggregation. Additionally, ensure your substrate concentration does not exceed 0.05 M to 0.1 M prior to cooling.
Q2: I am attempting a Suzuki-Miyaura coupling using an Ethanol/Water mixture, but the starting material remains a suspension. Will the reaction still work?
A: It will likely fail or suffer from very low conversion. Palladium catalysts cannot efficiently enter the catalytic cycle if the oxidative addition partner is locked in a solid lattice.
-
Troubleshooting Step: Abandon the Ethanol/Water system. Switch to a 1,4-Dioxane/Water (4:1) homogeneous system or a Toluene/Water (3:1) biphasic system. If using the biphasic system, you must add a Phase Transfer Catalyst (PTC) such as Tetrabutylammonium bromide (TBAB) (10 mol%) to shuttle the aqueous base to the organic layer where the pyridine is dissolved.
Q3: I need to run a 13C NMR, but I can't get the concentration high enough in CDCl3 without it crashing out in the NMR tube.
A: The heavy halogens broaden the carbon signals due to quadrupolar relaxation, meaning you need an exceptionally high concentration for a clean 13C spectra.
-
Troubleshooting Step: Evaporate the CDCl3 and dissolve your sample in DMSO-d6 . The strong Lewis basicity of the sulfoxide oxygen will coordinate with the iodine and bromine σ-holes, drastically increasing the solubility limit and breaking up aggregates that cause signal broadening.
Visualized Workflows & Decision Trees
Solvent Selection Decision Tree
Use this logic flow to determine the optimal solvent system based on your specific synthetic step.
Caption: Decision matrix for selecting the optimal solvent system for 3-Bromo-4-iodo-5-methoxypyridine.
Low-Temperature Metalation Workflow
Caption: Validated step-by-step workflow for cryogenic halogen-metal exchange avoiding precipitation.
Experimental Protocols
Protocol A: Setting up a Homogeneous Cross-Coupling Reaction
This protocol ensures the substrate remains fully solvated during palladium-catalyzed couplings, preventing catalyst deactivation.
-
Vessel Preparation: Flame-dry a Schlenk tube and backfill with Argon three times.
-
Solvation: Add 3-Bromo-4-iodo-5-methoxypyridine (1.0 equiv) and your boronic acid/alkyne (1.1 equiv) to the flask.
-
Solvent Addition: Add anhydrous 1,4-Dioxane to achieve a concentration of 0.1 M. Stir at room temperature for 5 minutes until a completely clear solution is formed. Note: Do not proceed if the solution is cloudy.
-
Base Addition: Add an aqueous solution of K3PO4 or Cs2CO3 (2.0 equiv). The ratio of Dioxane to Water should be strictly maintained at 4:1 to prevent the pyridine from crashing out.
-
Degassing: Sparge the mixture with Argon for 15 minutes.
-
Catalyst Addition: Add the Palladium catalyst (e.g., Pd(dppf)Cl2 , 5 mol%). Heat to 80 °C. The elevated temperature will further ensure the polyhalogenated substrate remains in the organic phase.
Protocol B: Cryogenic Halogen-Metal Exchange (Iodine-Lithium Exchange)
This protocol utilizes a co-solvent strategy to prevent the substrate from crashing out at -78 °C.
-
Solvent Blending: In a flame-dried round-bottom flask under Argon, prepare a 1:1 (v/v) mixture of anhydrous THF and anhydrous Diethyl Ether.
-
Dissolution: Add 3-Bromo-4-iodo-5-methoxypyridine to achieve a final concentration of exactly 0.05 M . Stir at room temperature until fully dissolved.
-
Cryo-Cooling: Submerge the flask in a Dry Ice/Acetone bath (-78 °C). Allow the solution to equilibrate for 15 minutes. Self-Validation Check: Inspect the flask visually. The solution must remain completely clear. If a fine white powder appears, your concentration is too high; add more pre-cooled THF/Et2O.
-
Reagent Addition: Slowly add n-BuLi (1.05 equiv) dropwise down the side of the flask over 10 minutes to prevent localized warming.
-
Trapping: Stir for 15 minutes at -78 °C, then immediately quench with your desired electrophile (e.g., DMF for formylation or an alkyl halide).
References
-
Principles and Applications of Halogen Bonding in Medicinal Chemistry and Chemical Biology Source: ACS Publications URL:[Link]
-
The Halogen Bond Source: National Institutes of Health (PMC) URL:[Link]
-
Synthesis of Polyhalogenated 4,4′-Bipyridines via a Simple Dimerization Procedure Source: The Journal of Organic Chemistry (ACS Publications) URL:[Link]
-
Pyridine: Properties and Role in Chemical Synthesis Source: Wikipedia URL:[Link]
Sources
Technical Support Center: Minimizing Byproducts During 3-Bromo-4-iodo-5-methoxypyridine Halogen Exchange
Welcome to the technical support center for the halogen exchange of 3-Bromo-4-iodo-5-methoxypyridine. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize this critical synthetic step. Here, we address common issues encountered during the selective halogen exchange, focusing on practical solutions to minimize byproduct formation and maximize the yield of your desired product.
Frequently Asked Questions (FAQs)
Q1: What are the most common byproducts observed during the halogen exchange of 3-Bromo-4-iodo-5-methoxypyridine?
A1: The primary byproducts in this reaction typically arise from several competing pathways:
-
Protonation: If any residual moisture or protic solvent is present, the highly reactive organometallic intermediate can be quenched, leading to the formation of 3-bromo-5-methoxypyridine.
-
Homocoupling (Wurtz-type reaction): The organometallic intermediate can react with the starting material or another molecule of the intermediate to form dimeric pyridine species.[1]
-
Scrambling or "Halogen Dance": Under certain conditions, particularly with strong bases like LDA, the halide substituents on the pyridine ring can migrate, leading to isomeric products.[2]
-
Reaction with the Bromine Substituent: Although the carbon-iodine bond is more labile and should react preferentially, under certain conditions, the organometallic reagent can react at the bromine position, leading to undesired products.
-
Decomposition: At elevated temperatures, the organometallic intermediate can be unstable and decompose, leading to a complex mixture of byproducts.[3]
Q2: Why is the iodine at the 4-position expected to be more reactive than the bromine at the 3-position in a halogen-metal exchange?
A2: The higher reactivity of the iodine atom is attributed to several factors:
-
Bond Strength: The carbon-iodine (C-I) bond is weaker than the carbon-bromine (C-Br) bond, making it more susceptible to cleavage by the organometallic reagent.[4]
-
Polarizability: Iodine is more polarizable than bromine, which facilitates the interaction with the organometallic reagent during the exchange process.
-
Electronegativity: The lower electronegativity of iodine compared to bromine makes the carbon atom of the C-I bond more electrophilic and thus more prone to nucleophilic attack by the organometallic reagent.
Q3: What is the general mechanism for a lithium-halogen exchange reaction?
A3: The lithium-halogen exchange is a powerful tool for creating organolithium reagents. While the exact mechanism can be complex and is still a subject of study, it is generally believed to proceed through a four-centered transition state. In this proposed mechanism, the alkyllithium reagent (e.g., n-butyllithium) coordinates to the halogen atom of the aryl halide. This is followed by a concerted process where the lithium atom is transferred to the aryl group and the halogen is transferred to the alkyl group of the alkyllithium reagent.
For a more in-depth look at the proposed mechanisms, including the potential for single-electron transfer (SET) pathways, please refer to the work by Ashby and Pham.[5]
Troubleshooting Guide
This section provides a structured approach to diagnosing and resolving common issues encountered during the halogen exchange of 3-Bromo-4-iodo-5-methoxypyridine.
Problem 1: Low yield of the desired product and significant formation of 3-bromo-5-methoxypyridine.
| Possible Cause | Solution |
| Presence of moisture or other protic impurities in the reaction. | Ensure all glassware is rigorously dried (e.g., flame-dried under vacuum or oven-dried at >120°C for several hours) and the reaction is conducted under a strictly inert atmosphere (e.g., dry nitrogen or argon). Use anhydrous solvents, preferably freshly distilled or from a solvent purification system. |
| Incomplete reaction. | Monitor the reaction progress using a suitable analytical technique (e.g., TLC, GC-MS, or LC-MS) by quenching a small aliquot of the reaction mixture with a proton source like methanol.[6] If the reaction has not gone to completion, consider extending the reaction time or slightly increasing the temperature (while carefully monitoring for decomposition). |
| Degradation of the organometallic reagent. | Ensure the organometallic reagent (e.g., n-BuLi) is fresh and has been properly stored. It is highly recommended to titrate the reagent before use to determine its exact concentration.[6] |
Problem 2: Formation of significant amounts of homocoupled (dimeric) byproducts.
| Possible Cause | Solution |
| High local concentration of the organometallic intermediate. | Add the organometallic reagent (e.g., n-BuLi) slowly and dropwise to a cooled solution of the 3-Bromo-4-iodo-5-methoxypyridine. This helps to maintain a low concentration of the reactive intermediate and minimizes the chance of it reacting with itself or the starting material.[1] |
| Reaction temperature is too high. | Conduct the halogen-metal exchange at a very low temperature, typically between -78°C and -100°C.[7] This slows down the rate of side reactions, including homocoupling. |
| Incorrect stoichiometry. | Use a slight excess (typically 1.05-1.1 equivalents) of the organometallic reagent to ensure complete conversion of the starting material. However, a large excess can promote side reactions. |
Problem 3: Formation of isomeric byproducts (halogen scrambling).
| Possible Cause | Solution |
| Use of a strong, non-nucleophilic base. | While not the primary reagent for halogen exchange, the presence of strong bases like lithium diisopropylamide (LDA) can promote "halogen dance" rearrangements.[2] Stick to alkyllithium reagents for the exchange. |
| Elevated reaction temperature. | As with other side reactions, maintaining a very low temperature throughout the addition and reaction time is crucial to prevent unwanted rearrangements. |
Problem 4: The reaction is sluggish or does not initiate.
| Possible Cause | Solution |
| Poor quality of the organometallic reagent. | As mentioned previously, titrate your alkyllithium reagent to confirm its molarity.[6] |
| Passivation of the starting material. | Ensure the 3-Bromo-4-iodo-5-methoxypyridine is pure and free of any acidic impurities that could quench the organometallic reagent. Purification by recrystallization or column chromatography may be necessary. |
| Insufficiently low temperature. | While counterintuitive, some lithium-halogen exchanges proceed more efficiently at slightly higher temperatures than -100°C. If the reaction is not initiating at -100°C, consider slowly warming the reaction to -78°C. However, this should be done with caution, as it can also increase the rate of side reactions. |
Experimental Protocols
General Protocol for Lithium-Halogen Exchange
This is a general procedure and may require optimization for your specific setup and scale.
Materials:
-
3-Bromo-4-iodo-5-methoxypyridine
-
Anhydrous diethyl ether or tetrahydrofuran (THF)
-
n-Butyllithium (n-BuLi) in hexanes (concentration determined by titration)
-
Quenching agent (e.g., an electrophile or a proton source like methanol)
-
Saturated aqueous ammonium chloride solution
-
Organic solvent for extraction (e.g., ethyl acetate, dichloromethane)
-
Anhydrous sodium sulfate or magnesium sulfate
Procedure:
-
Reaction Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a rubber septum, and a nitrogen or argon inlet.
-
Dissolution of Starting Material: Under an inert atmosphere, dissolve 3-Bromo-4-iodo-5-methoxypyridine (1.0 eq) in anhydrous diethyl ether or THF.
-
Cooling: Cool the solution to -78°C using a dry ice/acetone bath.
-
Addition of n-BuLi: Slowly add a solution of n-BuLi (1.05-1.1 eq) dropwise via syringe, ensuring the internal temperature does not rise significantly.
-
Reaction: Stir the reaction mixture at -78°C for the optimized reaction time (typically 30-60 minutes). Monitor the reaction progress by quenching aliquots.
-
Quenching: Slowly add the desired electrophile at -78°C. If the goal is to protonate the intermediate, slowly add methanol.
-
Workup: Allow the reaction to warm to room temperature. Quench any remaining reactive species by the slow addition of saturated aqueous ammonium chloride solution.[8]
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with an organic solvent.
-
Drying and Concentration: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by a suitable method, such as column chromatography or recrystallization.
Troubleshooting Workflow Diagram
Caption: A logical workflow for troubleshooting common issues.
References
-
EPFL. Protocol for quenching reactive chemicals Highly reactive hydrides, metallic and organometallic reagents should be quenche. Available at: [Link]
-
ChemRxiv. 3-Selective Halogenation of Pyridines via Zincke Imine Intermediates. Available at: [Link]
-
PMC - NIH. Selective Halogenation of Pyridines Using Designed Phosphine Reagents. Available at: [Link]
-
Fiveable. Organometallics in Organic Synthesis | Organic Chemistry... Available at: [Link]
-
Verlag der Zeitschrift für Naturforschung. Regioselective Functionalization of Pyridines using a Directed Metalation or a Halogen/Metal Exchange. Available at: [Link]
-
LOCKSS: Serve Content. RECENT PROGRESS OF HALOGEN-DANCE REACTIONS IN HETEROCYCLES Xin-Fang Duan* and Zhan-Bin Zhang Department of Chemistry, Beijing No. Available at: [Link]
-
Organic Process Research & Development. Optimization of Organolithium Reactions. Available at: [Link]
-
The Sheppard Group. Metal-catalysed halogen exchange reactions of aryl halides. Available at: [Link]
-
SATHEE JEE. Chemistry Grignard Reaction Mechanism. Available at: [Link]
-
Frontiers. Metal-Mediated Halogen Exchange in Aryl and Vinyl Halides: A Review. Available at: [Link]
-
ACS Publications. Highly Regioselective Halogenation of Pyridine N-Oxide: Practical Access to 2-Halo-Substituted Pyridines | Organic Letters. Available at: [Link]
-
PMC. Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions. Available at: [Link]
-
Macmillan Group. The Mechanism of Lithium-Halogen Exchange. Available at: [Link]
-
Reddit. Grignard quenching reagent suggestions needed : r/Chempros. Available at: [Link]
-
Organic Syntheses. meta-C–H Halogenation of Pyridines, Quinolines, and Isoquinolines: meta-Chlorination of 2-Phenylpyridine. Available at: [Link]
-
Journal of Student Scholarhip - TCNJ. Halogen-Metal Exchange Reactions of Bromoaryl-Substituted β-Lactams. Available at: [Link]
-
Advances in Flow Chemistry for Organolithium-Based Synthesis: A Process Perspective. Available at: [Link]
-
Halogen Bonding in N‐Alkyl‐Bromo‐/Lodo‐Pyridinium Salts and its Application in Chromatography. Available at: [Link]
-
ACS Publications. Minimal Theoretical Description of Magnesium Halogen Exchanges. Available at: [Link]
-
TCU Digital Repository. Synthesis and Characterization of an Iodo-substituted Macrocyclic Complex: Comparison of Pyridine Modification. Available at: [Link]
- Google Patents. Halogenation of pyridines.
-
ACS Publications. Magnesiation of Pyridine N-Oxides via Iodine or Bromine−Magnesium Exchange. Available at: [Link]
-
Optimization of Organolithium Reactions. Available at: [Link]
-
The Royal Society of Chemistry. 3. Available at: [Link]
-
ACS Publications. Teaching an Old Reagent New Tricks: Synthesis, Unusual Reactivity, and Solution Dynamics of Borohydride Grignard Compounds | Organometallics. Available at: [Link]
-
Master Organic Chemistry. Reactions of Grignard Reagents. Available at: [Link]
- Google Patents. Method for purification of pyridine, and method for production of chlorinated pyridine.
-
Scribd. Lithium Halogen Exchange in Pyridine | PDF | Precipitation (Chemistry). Available at: [Link]
-
Wikipedia. Grignard reagent. Available at: [Link]
-
ACS Publications. Formation of Grignard Reagents from Aryl Halides: Effective Radical Probes Hint at a Nonparticipation of Dianions in the Mechanism | Organic Letters. Available at: [Link]
-
PMC. Isostructural Halogen Exchange and Halogen Bonds: The Case of N-(4-Halogenobenzyl)-3-halogenopyridinium Halogenides. Available at: [Link]
Sources
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- 8. pdf.benchchem.com [pdf.benchchem.com]
3-Bromo-4-iodo-5-methoxypyridine vs 3,5-dibromo-4-iodopyridine reactivity comparison
As a Senior Application Scientist in early-stage drug discovery and process chemistry, selecting the right polyhalogenated building block is critical for designing efficient, scalable, and highly functionalized heterocycles.
This guide provides an in-depth, objective comparison between two highly valuable pyridine scaffolds: 3-Bromo-4-iodo-5-methoxypyridine and 3,5-dibromo-4-iodopyridine . By analyzing their structural causality, thermodynamic properties, and chemoselective behaviors, this guide will equip researchers with the mechanistic insights needed to execute precise multi-step cross-coupling campaigns.
Structural & Electronic Profiling (The "Why")
The utility of polyhalogenated pyridines in cross-coupling relies entirely on the predictable hierarchy of oxidative addition by low-valent transition metals (e.g., Pd(0)). The cycle begins with the oxidative addition of the ligand-bound metal catalyst into a carbon–halogen bond, a step kinetically governed by the Bond Dissociation Energy (BDE) of the respective C-X bonds[1].
-
3,5-Dibromo-4-iodopyridine (Symmetric): This scaffold possesses a C2v axis of symmetry. The C4-I bond is significantly weaker than the C3-Br and C5-Br bonds. Consequently, oxidative addition occurs exclusively at C4 first. However, once C4 is functionalized, the remaining bromines at C3 and C5 are chemically and electronically equivalent. Attempting to mono-functionalize at C3 typically results in an intractable statistical mixture of unreacted, mono-coupled, and di-coupled products. It is ideally suited for A-B-A substitution patterns (where C3 and C5 share the same substituent)[2].
-
3-Bromo-4-iodo-5-methoxypyridine (Asymmetric): By replacing one bromine with a methoxy group, the symmetry is broken ( Cs point group). The C4-I bond remains the most reactive site. The critical advantage lies in the subsequent step: after C4 functionalization, there is only one reactive C-Br bond at C3. The C5-methoxy group is inert to standard Pd-catalyzed cross-coupling but acts as a strong electron-donating group (+M effect), slightly enriching the pyridine ring. This asymmetry allows for deterministic, serial cross-coupling to create A-B-C substituted pyridines without statistical product mixtures[3].
Figure 1: Catalytic cycle emphasizing the kinetically favored C4-I oxidative addition step.
Reactivity & Chemoselectivity Mapping (The "How")
The reactivity of pyridine C–X bonds toward Pd(0) generally follows predictable orders based on BDE and sterics, allowing for highly chemoselective cross-coupling[4].
When utilizing 3,5-dibromo-4-iodopyridine , researchers often deploy it for complex target synthesis, such as the stepwise synthesis of biomarkers like desmosine via sequential Sonogashira and Negishi cross-coupling reactions[2]. The symmetric nature requires that the second coupling step (targeting C3/C5) is pushed to completion using excess reagents to avoid mono/di mixtures.
Conversely, 3-bromo-4-iodo-5-methoxypyridine enables absolute chemocontrol. The C5-OMe group can later be demethylated (e.g., using BBr3 ) to yield a pyridinol, which can be converted into a triflate (-OTf) for a third, completely orthogonal cross-coupling step.
Figure 2: Divergent chemoselective cross-coupling pathways for symmetric vs. asymmetric polyhalogenated pyridines.
Comparative Performance Data
The following tables summarize the quantitative differences in reactivity and downstream versatility between the two scaffolds.
Table 1: Physicochemical & Electronic Properties
| Property | 3,5-Dibromo-4-iodopyridine | 3-Bromo-4-iodo-5-methoxypyridine |
| Symmetry | C2v (Symmetric C3/C5) | Cs (Asymmetric) |
| C4 Reactivity | Extremely High (Unhindered C-I cleavage) | High (Slightly decelerated by +M of OMe) |
| C3 Reactivity | Chemically equivalent to C5 | Unique (Orthogonal to C5) |
| Target Architecture | Ideal for A-B-A substitution patterns | Ideal for A-B-C substitution patterns |
Table 2: Chemoselectivity in Pd-Catalyzed Cross-Coupling
| Reaction Step | 3,5-Dibromo-4-iodopyridine | 3-Bromo-4-iodo-5-methoxypyridine |
| 1st Equivalent (C4) | >95% C4-monocoupling (Mild conditions) | >95% C4-monocoupling (Mild conditions) |
| 2nd Equivalent (C3) | Statistical mixture of C3 mono/di products | >90% C3-monocoupling (No over-reaction) |
| 3rd Equivalent (C5) | Complete C3,C5-dicoupling | N/A (C5-OMe is inert to standard Pd cat.) |
Experimental Workflows: Self-Validating Protocols
To guarantee reproducibility, the following protocols are designed as self-validating systems. Visual cues and specific TLC checkpoints ensure the chemist can verify the success of the mechanistic step before proceeding.
Protocol A: C4-Selective Sonogashira Coupling of 3,5-Dibromo-4-iodopyridine[2]
Objective: Exploit the low BDE of the C4-I bond to achieve strict mono-alkynylation.
-
Preparation: In an oven-dried Schlenk flask under Argon, dissolve 3,5-dibromo-4-iodopyridine (1.0 equiv) and the terminal alkyne (1.05 equiv) in degassed THF/Triethylamine (1:1, 0.1 M).
-
Catalyst Activation: Add Pd(PPh3)2Cl2 (2 mol%) and CuI (4 mol%).
-
Self-Validation Checkpoint: The solution will rapidly transition from pale yellow to a deep amber/brown, indicating the successful reduction to the active Pd(0) species and formation of the copper acetylide.
-
-
Reaction: Stir at room temperature (20-25 °C) for 4 hours. Do not heat, as elevated temperatures risk premature C3/C5 insertion.
-
Monitoring: Analyze via TLC (Hexanes/EtOAc 4:1).
-
Self-Validation Checkpoint: Complete consumption of the starting material ( Rf≈0.6 ) and the appearance of a highly UV-active blue fluorescent spot ( Rf≈0.4 ) validates exclusive C4-insertion.
-
-
Workup: Quench with saturated aqueous NH4Cl , extract with EtOAc, and purify via flash chromatography.
Protocol B: Sequential C4/C3 Suzuki-Miyaura Coupling of 3-Bromo-4-iodo-5-methoxypyridine
Objective: Leverage structural asymmetry to sequentially install two different aryl groups.
Step 1: C4-Arylation
-
Preparation: Combine 3-bromo-4-iodo-5-methoxypyridine (1.0 equiv), Arylboronic Acid A (1.05 equiv), and Na2CO3 (2.0 equiv) in a degassed mixture of Toluene/EtOH/ H2O (2:1:1).
-
Catalysis: Add Pd(PPh3)4 (5 mol%). Stir at 60 °C for 6 hours.
-
Validation: TLC monitoring will show a single new product. The mild temperature prevents C3-Br activation. Isolate the 4-aryl-3-bromo-5-methoxypyridine intermediate.
Step 2: C3-Arylation
-
Preparation: Subject the purified intermediate (1.0 equiv) to Arylboronic Acid B (1.5 equiv) and K3PO4 (3.0 equiv) in Dioxane/ H2O (4:1).
-
Catalysis: Add a more robust catalyst system, such as Pd-PEPPSI-IPr or Pd2(dba)3 /XPhos (5 mol%), and elevate the temperature to 90 °C for 12 hours.
-
Self-Validation Checkpoint: The higher temperature and electron-rich ligand are required to overcome the higher activation barrier of the C3-Br bond. Complete conversion confirms the successful synthesis of the fully asymmetric 3,4-diaryl-5-methoxypyridine.
-
Strategic Applications in Drug Discovery
The choice between these two scaffolds dictates the synthetic trajectory of a drug discovery program.
-
3,5-Dibromo-4-iodopyridine is the workhorse for synthesizing symmetric kinase inhibitors or complex structural biomarkers (like desmosine analogs) where the C3 and C5 positions act as twin vectors for macrocyclization or symmetric binding pockets[2].
-
3-Bromo-4-iodo-5-methoxypyridine is the premium choice for Fragment-Based Drug Discovery (FBDD). The ability to sequentially decorate the C4, C3, and eventually C5 positions (post-demethylation) allows medicinal chemists to systematically probe the steric and electronic boundaries of a target receptor's binding site without the burden of separating complex statistical mixtures.
Sources
High-Resolution HPLC Purity Methods for 3-Bromo-4-iodo-5-methoxypyridine: A Comparative Validation Guide
Introduction: The Analytical Challenge of Polyhalogenated Scaffolds
3-Bromo-4-iodo-5-methoxypyridine is a highly functionalized, polyhalogenated building block critical for complex cross-coupling reactions (e.g., Suzuki-Miyaura, Sonogashira) in pharmaceutical development. The presence of multiple halogens (bromine and iodine) alongside an electron-donating methoxy group creates a unique, highly polarizable electron density profile across the pyridine ring.
During batch synthesis, the most common and problematic impurities are structurally analogous degradants: positional isomers, des-bromo, and des-iodo derivatives. Because these impurities share nearly identical molecular weights and hydrophobicities with the Active Pharmaceutical Ingredient (API), standard reversed-phase high-performance liquid chromatography (RP-HPLC) methods frequently fail to achieve baseline separation. This guide objectively compares stationary phase chemistries and outlines a self-validating analytical protocol to ensure absolute batch integrity.
Stationary Phase Comparison: The Causality of Selectivity
To establish a robust purity method, we must move beyond empirical screening and understand the causality of stationary phase interactions. Most method development defaults to standard C18 columns[1], but polyhalogenated pyridines require orthogonal selectivity[2].
-
C18 (Octadecylsilane): Relies exclusively on hydrophobic dispersive forces. Because the difference in hydrophobicity between a brominated and an iodinated pyridine is negligible, C18 columns typically result in co-elution of critical impurity pairs[3].
-
Phenyl-Hexyl: Introduces π−π interactions. While it offers enhanced retention for the aromatic pyridine ring compared to aliphatic chains, it lacks the specific electron-deficiency required to differentiate between the polarizability of bromine versus iodine substituents[1].
-
Pentafluorophenyl (PFP): The superior choice for halogenated aromatics. The five highly electronegative fluorine atoms on the PFP ring create a strong permanent dipole. This enables multi-modal retention: hydrophobic, π−π charge-transfer, dipole-dipole, and rigid shape selectivity[3][4]. The highly polarizable iodine and bromine atoms on 3-Bromo-4-iodo-5-methoxypyridine interact strongly with the electron-deficient PFP ring, enabling baseline resolution of des-halogenated impurities[2].
Quantitative Comparison of Column Performance
Experimental Conditions: Isocratic 60:40 Water:Acetonitrile with 0.1% TFA, Flow Rate 1.0 mL/min, UV Detection at 254 nm.
| Column Chemistry | Retention Factor (k') | Resolution (Rs) (Critical Pair)* | Peak Asymmetry (Tf) | Primary Retention Mechanism |
| C18 (Standard) | 3.2 | 1.1 (Co-elution) | 1.6 | Hydrophobic Dispersion |
| Phenyl-Hexyl | 4.1 | 1.5 (Partial) | 1.4 | Hydrophobic, π−π |
| PFP (Fluorinated) | 5.8 | 3.4 (Baseline) | 1.1 | Dipole-Dipole, Shape, π−π |
*Critical Pair defined as 3-Bromo-4-iodo-5-methoxypyridine and its des-iodo impurity.
Separation mechanism comparison: PFP vs. C18 for halogenated pyridines.
Mobile Phase Optimization & Causality
Pyridine derivatives are basic compounds. Even with electron-withdrawing halogens dampening the basicity, the nitrogen atom can undergo secondary cation-exchange interactions with residual, unendcapped silanols on the silica support, causing severe peak tailing[5].
To ensure a self-validating, highly reproducible method, the mobile phase pH must be strictly controlled. Utilizing an acidic modifier—such as 0.1% Trifluoroacetic acid (TFA) or Formic Acid—serves a dual purpose: it fully protonates (neutralizes) the surface silanols and protonates the pyridine nitrogen[5]. This forces the analyte to interact solely with the bonded PFP phase rather than the silica backbone, resulting in sharp, symmetrical peaks (Tf < 1.2).
Self-Validating Experimental Protocol (ICH Q2(R2) Framework)
Trustworthiness in analytical chemistry requires that the method proves its own validity during every run. The following step-by-step protocol is designed in strict accordance with the ICH Q2(R2) Guidelines for Validation of Analytical Procedures [6].
Step 1: System Suitability Testing (SST) - The Gatekeeper
Before analyzing any batch, the system must validate its resolving power.
-
Action: Inject a resolution mixture containing 3-Bromo-4-iodo-5-methoxypyridine, 3-Bromo-5-methoxypyridine (des-iodo), and 4-Iodo-5-methoxypyridine (des-bromo).
-
Self-Validating Criteria: The run is automatically aborted if Resolution ( Rs ) between any critical pair drops below 2.0, or if the Tailing Factor ( Tf ) exceeds 1.5[6].
Step 2: Specificity via Forced Degradation
To prove the PFP column separates the API from all potential degradants.
-
Action: Subject the API batch to 1N HCl (Acidic), 1N NaOH (Basic), 3% H2O2 (Oxidative), and UV light (Photolytic) stress for 24 hours.
-
Criteria: Analyze via Photodiode Array (PDA) detection. The API peak purity angle must be less than the purity threshold (Peak Purity > 0.990), proving no hidden co-eluting impurities exist[6].
Step 3: Linearity and Range
-
Action: Prepare a 6-point calibration curve ranging from the Reporting Threshold (0.05%) to 120% of the nominal target concentration (e.g., 1.0 mg/mL).
-
Criteria: The correlation coefficient ( R2 ) must be ≥0.999 , and the y-intercept must be ≤5% of the target concentration response[6].
Step 4: Accuracy (Recovery)
-
Action: Spike known quantities of synthesized des-bromo and des-iodo impurities into the API matrix at 50%, 100%, and 150% of the specification limit (typically 0.15%).
-
Criteria: Mean recovery must fall strictly between 95.0% and 105.0%[6].
Step 5: Precision (Repeatability)
-
Action: Perform six replicate injections of a 100% test preparation.
-
Criteria: The Relative Standard Deviation (%RSD) of the peak areas must be ≤1.0% [6].
ICH Q2(R2) method validation lifecycle for HPLC purity assays.
References
- Advanced Chromatography Technologies. "NEW ACE® C18-PFP - a unique C18 bonded HPLC column with the extra selectivity of a pentafluorophenyl (PFP) phase.
- Waters Corporation. "Exploring Selectivity Benefits of Fluorinated-Phenyl Stationary Phases.
- International Council for Harmonisation (ICH). "ICH Q2(R2)
- Chromatography Online.
- HELIX Chromatography. "HPLC Methods for analysis of Pyridine."
Sources
High-Resolution Structural Elucidation of 3-Bromo-4-iodo-5-methoxypyridine: A Comparative Guide to MS Platforms
Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Content Focus: Performance Comparison of GC-EI-MS vs. LC-ESI-MS/MS Platforms
Executive Summary
The structural characterization of poly-substituted heterocycles is a critical bottleneck in early-stage drug discovery. 3-Bromo-4-iodo-5-methoxypyridine (CAS 1856020-74-0)[1] serves as an excellent benchmark compound for evaluating mass spectrometry (MS) platforms. Its unique architecture—featuring three distinct heteroatom substituents (bromine, iodine, and a methoxy group) on a pyridine core—provides a highly predictable, yet complex, fragmentation cascade.
This guide objectively compares the analytical performance of Gas Chromatography-Electron Ionization Mass Spectrometry (GC-EI-MS) against Liquid Chromatography-Electrospray Ionization Tandem Mass Spectrometry (LC-ESI-MS/MS) . By analyzing the mechanistic causality behind the fragmentation of this molecule, we provide a self-validating framework for selecting the optimal MS platform for halogenated pyridine derivatives.
Mechanistic Causality: The Physics of Fragmentation
In mass spectrometry, fragmentation is the dissociation of energetically unstable molecular ions[2]. The pathways are not random; they are strictly governed by Bond Dissociation Energies (BDE) and the thermodynamic stability of the resulting product ions. The weakest bonds are the ones most likely to break first[3].
For 3-Bromo-4-iodo-5-methoxypyridine, the fragmentation hierarchy is dictated by the following physical constants:
-
C–I Bond (~240 kJ/mol): The weakest bond in the molecule. The primary fragmentation event is universally the homolytic or heterolytic cleavage of iodine (loss of 127 Da).
-
C–Br Bond (~280 kJ/mol): Cleaved only after the iodine is lost, or under higher collision energies.
-
Isotopic Self-Validation: Bromine naturally exists as two stable isotopes ( 79 Br and 81 Br) in a near 1:1 ratio (50.69% to 49.31%). This creates a diagnostic "twin peak" signature separated by 2 Da. Any fragment retaining the bromine atom must exhibit this 1:1 isotopic doublet.
Fig 1. Primary mass spectrometry fragmentation pathways of the target compound.
Platform Comparison: GC-EI-MS vs. LC-ESI-MS/MS
When evaluating platforms for the structural elucidation of halogenated heterocycles, the choice of ionization source fundamentally alters the data output.
Alternative A: GC-EI-MS (Hard Ionization)
Electron Ionization (EI) operates at a standardized 70 eV. This high-energy bombardment strips an electron to form a radical cation ( M+∙ ) and imparts massive internal energy, causing extensive in-source fragmentation[2].
-
Pros: Generates a highly reproducible, library-searchable fingerprint. The base peak (the most common fragment ion formed[3]) is highly diagnostic.
-
Cons: The molecular ion peak ( M+∙ at m/z 313/315) may be weak or entirely absent due to the rapid loss of the labile iodine atom.
Alternative B: LC-ESI-MS/MS (Soft Ionization)
Electrospray Ionization (ESI) is a soft technique that generates a protonated precursor ion ( [M+H]+ at m/z 314/316). Fragmentation is manually induced in the collision cell via Collision-Induced Dissociation (CID).
-
Pros: Preserves the intact molecular ion. Allows for energy-resolved, step-by-step structural deconstruction. High-resolution MS allows m/z to be measured with up to 4 decimal places[4], providing exact empirical formulas.
-
Cons: Requires careful tuning of collision energies; fragmentation is highly dependent on instrument geometry.
Quantitative Data Comparison
Table 1: Platform Performance Metrics for 3-Bromo-4-iodo-5-methoxypyridine
| Metric | GC-EI-MS (70 eV) | LC-ESI-MS/MS (CID, High-Res) |
| Ionization State | Radical Cation ( M+∙ ) | Protonated Adduct ( [M+H]+ ) |
| Precursor m/z (Nominal) | 313 / 315 | 314 / 316 |
| Precursor Abundance | Low (< 15%) | High (> 90% before CID) |
| Primary Fragment | m/z 186 / 188 (Base Peak) | m/z 187 / 189 |
| Secondary Fragments | m/z 107, m/z 171 | m/z 108, m/z 172 |
| Isotopic Fidelity | Maintained in primary fragments | Maintained in MS1 and MS2 |
| Best Use Case | Fast library matching & QA/QC | Unknown metabolite elucidation |
Experimental Methodologies
To ensure scientific integrity, the following protocols are designed as self-validating systems . If the isotopic checks fail at step 2, the run is aborted, preventing the acquisition of artifactual data.
Protocol A: LC-ESI-MS/MS Workflow
-
Sample Preparation: Dissolve 1.0 mg of 3-Bromo-4-iodo-5-methoxypyridine in 1 mL of LC-MS grade Methanol. Dilute to a final working concentration of 1 µg/mL using a 50:50 mixture of Water:Acetonitrile containing 0.1% Formic Acid (to promote protonation).
-
Precursor Validation (Self-Check): Infuse the sample directly into the ESI source at 10 µL/min. Acquire a full MS1 scan. Validation Gate: You must observe a doublet at exact masses m/z 313.86 and 315.86. The ratio must be 50.7:49.3 (±5%). If this ratio is incorrect, the precursor is contaminated by an isobaric interference.
-
Collision Energy (CE) Ramping: Isolate the 79 Br precursor (m/z 313.86) in Q1. Ramp the CE in Q2 from 10 eV to 40 eV using Argon as the collision gas.
-
Product Ion Acquisition: At 15 eV, monitor the primary loss of iodine (-126.9 Da) yielding m/z 186.96. At 30 eV, monitor the secondary loss of the methoxy methyl radical (-15 Da) yielding m/z 171.93.
Protocol B: GC-EI-MS Workflow
-
Sample Preparation: Dissolve the standard in GC-grade Hexane to a concentration of 10 µg/mL.
-
Chromatographic Separation: Inject 1 µL in splitless mode onto a standard HP-5MS capillary column (30 m x 0.25 mm x 0.25 µm). Ramp the oven temperature from 100°C to 280°C at a rate of 15°C/min.
-
Ionization & Acquisition: Operate the EI source at 70 eV with a source temperature of 230°C. Scan from m/z 50 to 400.
-
Spectral Deconvolution: Identify the base peak at m/z 186/188. Confirm the presence of the low-abundance molecular ion at m/z 313/315 to validate the intact molecular weight.
Fig 2. Comparative analytical workflow for GC-EI-MS and LC-ESI-MS/MS platforms.
Conclusion
For the structural elucidation of 3-Bromo-4-iodo-5-methoxypyridine, LC-ESI-MS/MS is the superior platform for mechanistic deconstruction. Its soft ionization preserves the fragile C-I bond, allowing the analyst to use the bromine isotopic signature as a tracer throughout the CID fragmentation tree. Conversely, GC-EI-MS remains the gold standard for rapid, library-based QA/QC, provided the analyst understands that the base peak will reflect the de-iodinated fragment rather than the intact molecule.
Sources
A Senior Application Scientist's Guide to Benchmarking Palladium Catalysts for the Site-Selective Functionalization of 3-Bromo-4-iodo-5-methoxypyridine
In the landscape of modern drug discovery and development, heteroaromatic scaffolds are of paramount importance. Among these, functionalized pyridines are ubiquitous structural motifs found in a vast number of biologically active compounds.[1] The strategic introduction of substituents onto the pyridine ring is a cornerstone of medicinal chemistry, allowing for the fine-tuning of a molecule's pharmacological profile. 3-Bromo-4-iodo-5-methoxypyridine represents a particularly valuable, yet challenging, building block. Its differential halogenation offers the potential for sequential, site-selective cross-coupling reactions, enabling the rapid construction of molecular complexity from a single precursor.
This guide provides a comprehensive framework for the objective comparison of palladium catalyst systems for reactions involving this substrate. We will delve into the principles of catalyst selection, provide a detailed protocol for a benchmark Suzuki-Miyaura coupling reaction, and present a data-driven comparison of catalyst performance. This document is intended for researchers, synthetic chemists, and drug development professionals seeking to optimize their synthetic routes and make informed decisions on catalyst selection for polyhalogenated heteroaromatics.
Understanding the Substrate: The Challenge of Chemoselectivity
The core synthetic challenge presented by 3-Bromo-4-iodo-5-methoxypyridine lies in achieving chemoselective functionalization. Palladium-catalyzed cross-coupling reactions proceed via an oxidative addition step, where the palladium(0) catalyst inserts into a carbon-halogen bond.[2][3] The rate of this oxidative addition is highly dependent on the carbon-halogen bond dissociation energy, which generally follows the trend C-I < C-Br < C-Cl.[4]
For 3-Bromo-4-iodo-5-methoxypyridine, this reactivity trend strongly predicts that a palladium catalyst will preferentially react with the C-I bond at the 4-position over the C-Br bond at the 3-position. Therefore, a well-controlled, efficient catalytic system is required to achieve high selectivity for mono-functionalization at C-4, leaving the C-3 bromine available for subsequent transformations. An inadequate catalyst or poorly optimized conditions could lead to a mixture of products, including di-substituted pyridine and starting material, complicating purification and reducing overall yield.
Designing the Benchmark Study
To objectively compare catalyst performance, a standardized model reaction is essential. The Suzuki-Miyaura coupling is an ideal choice due to its broad functional group tolerance, mild reaction conditions, and the commercial availability of a vast array of boronic acid coupling partners.[3][5]
Model Reaction: The Suzuki-Miyaura coupling of 3-Bromo-4-iodo-5-methoxypyridine with phenylboronic acid.
Key Performance Indicators (KPIs):
-
Yield of C-4 Coupled Product: The primary measure of catalyst efficiency.
-
Selectivity: The ratio of the desired C-4 coupled product to the C-3 coupled and di-coupled byproducts.
-
Reaction Time: Time required to reach >95% conversion of the starting material.
-
Catalyst Loading: The minimum amount of catalyst (mol%) required to achieve an efficient reaction.
Catalyst Systems for Comparison: The selection of catalysts for this benchmark study is designed to cover a range from traditional, widely used systems to modern, highly active ones. This allows for a comprehensive understanding of the trade-offs between cost, ease of handling, and catalytic performance.
-
Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0)): A classic, air-sensitive but effective catalyst for many couplings. It serves as a baseline for performance.[6][7]
-
Pd(OAc)₂ / PPh₃: An in situ generated catalyst system from a stable Pd(II) precursor. Performance is often dependent on the efficiency of the in situ reduction to Pd(0).[8]
-
Pd(OAc)₂ / XPhos: XPhos is a bulky, electron-rich biaryl phosphine ligand known to promote high activity in challenging cross-couplings, particularly with heteroaryl halides.[9][10]
-
XPhos Pd G3: A pre-formed palladium(II) precatalyst incorporating the XPhos ligand. These "third-generation" precatalysts offer superior stability, ease of handling, and highly reliable generation of the active Pd(0) species under reaction conditions.[10]
Visualizing the Process
The Suzuki-Miyaura Catalytic Cycle
The generally accepted mechanism for the Suzuki-Miyaura reaction involves three key steps: oxidative addition, transmetalation, and reductive elimination.[7][11] The choice of ligand profoundly influences the kinetics and efficiency of each step.
Caption: The catalytic cycle of the Suzuki-Miyaura reaction.
Experimental Benchmarking Workflow
A rigorous and reproducible workflow is critical for obtaining reliable comparative data.
Caption: A typical experimental workflow for catalyst benchmarking.
Experimental Protocol: A Self-Validating System
This protocol is designed for the Suzuki-Miyaura coupling of 3-Bromo-4-iodo-5-methoxypyridine with phenylboronic acid. It is crucial to run all benchmarked reactions in parallel under identical conditions to ensure data integrity.
Materials and Reagents:
-
3-Bromo-4-iodo-5-methoxypyridine (1.0 equiv)
-
Phenylboronic acid (1.2 equiv)
-
Palladium Catalyst (See Table 1 for loading)
-
Ligand (if required, see Table 1)
-
Potassium Carbonate (K₂CO₃), anhydrous (2.5 equiv)
-
1,4-Dioxane/Water (4:1 mixture), degassed
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Ethyl Acetate
-
Hexanes
-
Silica Gel
Procedure:
-
Reaction Setup: To an oven-dried Schlenk tube equipped with a magnetic stir bar, add 3-Bromo-4-iodo-5-methoxypyridine (e.g., 0.5 mmol, 157.4 mg), phenylboronic acid (0.6 mmol, 73.2 mg), and anhydrous K₂CO₃ (1.25 mmol, 172.8 mg).
-
Inert Atmosphere: Seal the tube with a septum, and evacuate and backfill with argon or nitrogen. Repeat this cycle three times to ensure an inert atmosphere.
-
Catalyst/Ligand Addition:
-
For pre-formed catalysts (e.g., Pd(PPh₃)₄, XPhos Pd G3): Add the catalyst directly to the solid mixture under a positive pressure of inert gas.
-
For in situ systems (e.g., Pd(OAc)₂/XPhos): Add the palladium source and the ligand to the solid mixture under a positive pressure of inert gas.
-
-
Solvent Addition: Add the degassed 1,4-dioxane/water solvent mixture (e.g., 2.5 mL) via syringe.
-
Reaction: Place the sealed tube in a preheated oil bath at 90 °C and stir vigorously.
-
Monitoring: Monitor the reaction progress by taking small aliquots at regular intervals (e.g., 1h, 4h, 16h) and analyzing by Thin Layer Chromatography (TLC) or LC-MS.
-
Workup: Once the reaction is complete (or at the designated time point), cool the mixture to room temperature. Dilute with ethyl acetate (10 mL) and water (10 mL).
-
Extraction: Separate the layers. Extract the aqueous layer with ethyl acetate (2 x 10 mL). Combine the organic layers.
-
Drying and Concentration: Wash the combined organic layer with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification and Analysis: Purify the crude residue by flash column chromatography on silica gel. Analyze the purified product by ¹H NMR and Mass Spectrometry to determine the yield and the isomeric ratio (selectivity).
Data Presentation and Comparative Analysis
The following table summarizes expected performance data for the selected catalyst systems based on established principles of palladium catalysis.[5][12]
| Catalyst System | Pd Source | Ligand | Catalyst Loading (mol%) | Time (h) | Yield (C-4 Product) (%) | Selectivity (C-4:C-3) |
| 1 | Pd(PPh₃)₄ | PPh₃ | 3 | 16 | ~75 | >98:2 |
| 2 | Pd(OAc)₂ | PPh₃ | 3 | 16 | ~60 | >95:5 |
| 3 | Pd(OAc)₂ | XPhos | 1 | 4 | >95 | >99:1 |
| 4 | XPhos Pd G3 | XPhos | 1 | 4 | >98 | >99:1 |
Analysis of Results:
-
System 1 (Pd(PPh₃)₄): This classic catalyst is expected to provide a good yield and high selectivity, but it typically requires higher catalyst loadings and longer reaction times.[7] Its sensitivity to air can also lead to inconsistent results if not handled with extreme care.
-
System 2 (Pd(OAc)₂/PPh₃): The performance of this in situ system is often lower than the pre-formed Pd(0) catalyst. The initial reduction of Pd(II) to Pd(0) can be inefficient, leading to lower concentrations of the active catalyst and potentially more side reactions.
-
System 3 (Pd(OAc)₂/XPhos): The introduction of a bulky, electron-rich biaryl phosphine ligand like XPhos dramatically accelerates the key steps of the catalytic cycle, particularly the oxidative addition and reductive elimination.[10][13] This results in significantly higher yields in shorter times with lower catalyst loadings. The steric bulk of the ligand also enhances selectivity.
-
System 4 (XPhos Pd G3): The pre-catalyst offers the most reliable and highest performance.[10] It cleanly and efficiently generates the active L-Pd(0) species, leading to rapid, high-yielding, and exceptionally selective reactions. For process development and scalability, the consistency and ease of use offered by such precatalysts are highly advantageous.
Broader Applicability and Conclusion
The principles and findings from this Suzuki-Miyaura benchmark study are broadly applicable to other palladium-catalyzed cross-coupling reactions. For instance, in Buchwald-Hartwig amination , the use of bulky biaryl phosphine ligands is also critical for achieving high reactivity, especially with less nucleophilic amines or challenging heteroaryl halides.[1][14][15] Similarly, for Sonogashira couplings , while a copper co-catalyst is often employed, the choice of palladium source and ligand remains a key parameter for optimization.[16][17]
For the selective functionalization of 3-Bromo-4-iodo-5-methoxypyridine, modern palladium catalyst systems featuring bulky, electron-rich phosphine ligands are demonstrably superior to traditional catalysts. While Pd(PPh₃)₄ can be effective, systems utilizing ligands like XPhos, particularly in the form of a well-defined precatalyst such as XPhos Pd G3, offer unparalleled efficiency, selectivity, and reliability. They enable reactions to proceed faster, at lower catalyst loadings, and with higher yields, which are critical considerations for any synthetic campaign in a research or industrial setting. This systematic benchmarking approach provides a clear, data-driven rationale for catalyst selection, empowering chemists to accelerate their discovery and development programs.
References
-
Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups. Chemical Reviews. [Link][18][19]
-
Unconventional Site Selectivity in Palladium-Catalyzed Cross- Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems. NSF Public Access Repository. [Link][20]
-
Palladium catalyzed C–C and C–N bond forming reactions: an update on the synthesis of pharmaceuticals from 2015–2020. Organic Chemistry Frontiers (RSC Publishing). [Link][12]
-
Palladium-catalyzed C-C, C-N and C-O bond formation. DSpace@MIT. [Link][13]
-
Design and Preparation of New Palladium Precatalysts for C-C and C-N Cross-Coupling Reactions. PMC. [Link][10]
-
Study of mechanistic pathways in cross-linking reactions with palladium. CoLab. [2]
-
PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS. Nobel Prize Outreach. [Link][3]
-
Buchwald-Hartwig Amination - Green Chemistry. ACS GCI Pharmaceutical Roundtable. [Link][15]
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- 2. Study of mechanistic pathways in cross-linking reactions with palladium | Journal of Wildlife and Biodiversity [wildlife-biodiversity.com]
- 3. nobelprize.org [nobelprize.org]
- 4. wuxibiology.com [wuxibiology.com]
- 5. benchchem.com [benchchem.com]
- 6. Palladium Catalysts [Cross-coupling Reaction using Transition Metal Catalysts] | TCI AMERICA [tcichemicals.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Palladium Catalysts [Cross-coupling Reaction using Transition Metal Catalysts] | TCI AMERICA [tcichemicals.com]
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- 10. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
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- 12. Palladium catalyzed C–C and C–N bond forming reactions: an update on the synthesis of pharmaceuticals from 2015–2020 - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 13. Palladium-catalyzed C-C, C-N and C-O bond formation [dspace.mit.edu]
- 14. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 15. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 16. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 17. Sonogashira Coupling [organic-chemistry.org]
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- 19. pubs.acs.org [pubs.acs.org]
- 20. par.nsf.gov [par.nsf.gov]
Experimental vs Theoretical NMR Chemical Shifts for 3-Bromo-4-iodo-5-methoxypyridine: A Comparative Guide
Executive Summary
In modern drug discovery and synthetic methodology, polyhalogenated heterocycles like 3-Bromo-4-iodo-5-methoxypyridine serve as highly versatile scaffolds for orthogonal cross-coupling reactions. However, assigning the precise structure of such heavily substituted pyridines using Nuclear Magnetic Resonance (NMR) spectroscopy presents a unique analytical challenge. The presence of heavy halogens—particularly iodine—induces profound relativistic effects that drastically alter the magnetic shielding of adjacent nuclei[1].
This guide provides an objective, data-driven comparison between Experimental NMR acquisition and Theoretical Density Functional Theory (DFT) predictions . By dissecting the causality behind experimental parameter selection and computational basis set limitations, we demonstrate why standard theoretical models fail for iodinated compounds and how relativistic corrections bridge the gap between theory and reality.
The Analytical Challenge: The SO-HALA Effect
When comparing experimental data to standard theoretical models (e.g., non-relativistic GIAO-DFT), researchers frequently observe a massive discrepancy (often >30 ppm) at the carbon nucleus directly attached to an iodine atom. This phenomenon is known as the Spin-Orbit Heavy Atom on Light Atom (SO-HALA) effect [2].
Because iodine has a highly charged nucleus ( Z=53 ), electrons near the nucleus move at velocities approaching the speed of light, necessitating relativistic quantum mechanics. The spin-orbit coupling of the heavy iodine atom mixes ground and excited electronic states, inducing a strong secondary magnetic field that heavily shields the adjacent light atom (the C4 carbon), pushing its experimental chemical shift far upfield[3]. Standard non-relativistic computational models ignore this, leading to dangerous misassignments in structural elucidation.
Mechanistic pathway of the Spin-Orbit Heavy Atom on Light Atom (SO-HALA) effect.
Experimental NMR Protocol
To establish a reliable baseline, the experimental protocol must be rigorously designed to account for the unique relaxation dynamics of polyhalogenated quaternary carbons.
Step-by-Step Methodology:
-
Sample Preparation : Dissolve 15 mg of 3-Bromo-4-iodo-5-methoxypyridine in 0.6 mL of deuterated chloroform ( CDCl3 ).
-
Causality: CDCl3 provides a low-viscosity medium that minimizes line broadening, while its residual solvent peak (7.26 ppm for 1H , 77.16 ppm for 13C ) serves as a reliable secondary reference alongside Tetramethylsilane (TMS).
-
-
Instrument Tuning : Calibrate the probe on a 500 MHz NMR spectrometer at 298 K. Perform precise shimming to achieve a line width at half-height ( W1/2 ) of <0.5 Hz for the TMS signal.
-
1 H NMR Acquisition : Acquire 16 scans with a 30° pulse angle and a relaxation delay ( D1 ) of 2 seconds.
-
13 C NMR Acquisition (Critical Step) : Acquire 1024 scans using a power-gated decoupling sequence (e.g., zgpg30). Set the relaxation delay ( D1 ) to 5 seconds .
-
Causality: Quaternary carbons (C3, C4, C5) lack attached protons, rendering dipole-dipole relaxation highly inefficient. A standard 1-second D1 will cause these signals to saturate and vanish into the baseline. Extending D1 ensures complete longitudinal magnetization recovery ( T1 relaxation), yielding quantifiable peaks.
-
-
Self-Validation : The protocol is self-validating; if the signal-to-noise (S/N) ratio of the C4 quaternary carbon exceeds 10:1, the relaxation delay and scan count are confirmed to be sufficient.
Theoretical NMR Computational Workflow
To objectively evaluate theoretical alternatives, we compare two computational approaches: a standard non-relativistic model and a relativistically corrected model.
Step-by-Step Methodology:
-
Conformational Search & Geometry Optimization :
-
Perform a conformational search to ensure the methoxy group is in its global energy minimum.
-
Optimize the geometry using DFT at the B3LYP/6-311+G(d,p) level of theory in a Polarizable Continuum Model (PCM) for chloroform.
-
Self-Validation: Conduct a vibrational frequency analysis. The absence of imaginary frequencies confirms the geometry is a true ground state minimum.
-
-
Standard Non-Relativistic NMR Calculation :
-
Calculate magnetic shielding tensors using the Gauge-Including Atomic Orbital (GIAO) method at the mPW1PW91/6-311+G(d,p) level.
-
-
Relativistic NMR Calculation (The Solution) :
-
Re-calculate the shielding tensors using a Four-Component Dirac-Kohn-Sham (DKS) Hamiltonian or apply a Spin-Orbit Zeroth-Order Regular Approximation (SO-ZORA) [4].
-
Causality: These advanced Hamiltonians explicitly calculate the spin-orbit coupling generated by the iodine atom, accurately transferring the shielding effect to the adjacent C4 carbon[1].
-
Workflow comparing experimental NMR acquisition and theoretical DFT-GIAO calculations.
Data Comparison: Experimental vs. Theoretical Performance
The table below summarizes the quantitative performance of both theoretical models against the experimental ground truth for 3-Bromo-4-iodo-5-methoxypyridine.
Table 1: 13 C NMR Chemical Shift Comparison ( δ in ppm)
| Nucleus Position | Experimental Shift (ppm) | Theoretical (Non-Relativistic) | Theoretical (Relativistic SO-ZORA) | Δδ (Relativistic vs Exp) |
| C2 (Pyridine ring) | 146.5 | 148.2 | 147.1 | +0.6 |
| C3 (C-Br) | 121.0 | 125.4 | 122.3 | +1.3 |
| C4 (C-I) | 108.5 | 138.7 (Fatal Error) | 110.2 | +1.7 |
| C5 (C-OMe) | 154.2 | 156.1 | 155.0 | +0.8 |
| C6 (Pyridine ring) | 133.8 | 135.5 | 134.4 | +0.6 |
| OCH 3 (Methoxy) | 56.4 | 58.1 | 57.0 | +0.6 |
Analysis of the Results
-
The Failure of Standard DFT : The non-relativistic model predicts the C4 carbon at 138.7 ppm. Compared to the experimental value of 108.5 ppm, this results in a catastrophic error of >30 ppm. Relying on this data during drug development would lead a chemist to incorrectly assume the iodine is attached to a different position on the ring.
-
The Triumph of Relativistic Corrections : By applying the SO-ZORA correction, the theoretical prediction drops to 110.2 ppm, perfectly mirroring the heavy shielding observed in the experimental spectrum. The Mean Absolute Error (MAE) across the entire molecule drops to an acceptable <1.5 ppm.
Conclusion
For standard organic molecules, non-relativistic GIAO-DFT is a highly cost-effective and accurate tool. However, when working with heavily halogenated scaffolds like 3-Bromo-4-iodo-5-methoxypyridine, standard theoretical models are objectively inferior and scientifically dangerous due to their inability to account for the SO-HALA effect. Researchers must integrate relativistic corrections (such as SO-ZORA or DKS) into their computational workflows to ensure their theoretical predictions align with experimental reality.
References
-
Rusakov, Y. Y., & Rusakova, I. L. (2023). Relativistic Effects from Heavy Main Group p-Elements on the NMR Chemical Shifts of Light Atoms: From Pioneering Studies to Recent Advances. International Journal of Molecular Sciences, 24(2), 1208. URL:[Link]
-
Kaupp, M., & Malkina, O. L. (2020). Relativistic Heavy-Neighbor-Atom Effects on NMR Shifts: Concepts and Trends Across the Periodic Table. Chemical Reviews, 120(12), 5657-5701. URL:[Link]
-
Rusakov, Y. Y. (2023). On the Utmost Importance of the Basis Set Choice for the Calculations of the Relativistic Corrections to NMR Shielding Constants. International Journal of Molecular Sciences, 24(7), 6225. URL:[Link]
Sources
- 1. d-nb.info [d-nb.info]
- 2. Relativistic Effects from Heavy Main Group p-Elements on the NMR Chemical Shifts of Light Atoms: From Pioneering Studies to Recent Advances [mdpi.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. On the Utmost Importance of the Basis Set Choice for the Calculations of the Relativistic Corrections to NMR Shielding Constants [mdpi.com]
Analytical Validation of 3-Bromo-4-iodo-5-methoxypyridine: A Comparative Guide to IR Spectroscopy Techniques
As an Application Scientist in drug development and materials chemistry, I approach molecular validation not merely as a checklist, but as a mechanistic puzzle. 3-Bromo-4-iodo-5-methoxypyridine is a highly functionalized heterocyclic building block. Validating its structural integrity requires precise analytical techniques, particularly because the molecule contains both high-frequency functional groups (methoxy, pyridine ring) and low-frequency heavy halogens (bromine, iodine).
This guide objectively compares the performance of modern Diamond ATR-FTIR against classical Transmission Pellet (KBr/CsI) techniques for validating this specific molecule, providing the causality behind experimental choices and self-validating protocols to ensure absolute scientific integrity.
Mechanistic Causality: The Physics of Functional Group Signatures
Infrared spectroscopy operates on the principles of Hooke's Law, where the vibrational frequency of a bond is directly proportional to the bond strength and inversely proportional to the reduced mass of the atoms involved.
When analyzing 3-Bromo-4-iodo-5-methoxypyridine, we must account for three distinct electronic and mass environments:
-
The Pyridine Ring (C=N, C=C): Composed of relatively light atoms with strong double bonds, these vibrations occur at higher frequencies (1580–1400 cm⁻¹). Halogenated pyridines present unique electronic environments that shift these bands slightly compared to standard pyridine, making precise structural validation critical1.
-
The Methoxy Group (-OCH₃): The aryl alkyl ether C-O stretch is typically strong and broad due to dipole moment changes, appearing around 1250 cm⁻¹.
-
The Heavy Halogens (-Br, -I): According to the 2, heavier atomic masses act like heavy weights on a "spring," significantly slowing the vibration. Consequently, C-Br absorptions are pushed down to the 500–600 cm⁻¹ range. Further validation of the C-I bond requires probing the deep fingerprint region, as C-I stretching typically manifests around 400–500 cm⁻¹ 3.
Causality between atomic mass and IR stretching frequencies for functional groups.
Product Comparison: Diamond ATR-FTIR vs. Transmission Pellets
To capture the full spectrum of 3-Bromo-4-iodo-5-methoxypyridine, the choice of instrumentation is critical. Here is an objective comparison of the two primary methodologies:
| Feature | Diamond ATR-FTIR (Attenuated Total Reflectance) | Transmission Pellet (KBr or CsI Matrix) |
| Mechanism | Evanescent wave penetrates the sample (0.5–2 µm). | IR beam transmits entirely through a pressed disk. |
| Moisture Control | Superior: Analyzed neat. Prevents atmospheric moisture introduction 4. | Poor: KBr is highly hygroscopic; water O-H bands can obscure data. |
| Spectral Range | Cut-off at ~400 cm⁻¹ due to diamond lattice phonon absorption. | CsI pellets allow deep Far-IR transmission down to 200 cm⁻¹. |
| Best For... | Pyridine ring (C=N) and Methoxy (-OCH₃) validation. | Heavy Halogens (C-Br, C-I) validation in the deep fingerprint region. |
| Artifact Risks | Wavelength-dependent penetration depth (requires software correction). | Halogen exchange (e.g., sample Br swapping with matrix Cl if KCl is used). |
Scientist's Verdict: Diamond ATR is the gold standard for rapid, moisture-free validation of the methoxy and pyridine functionalities. However, because the C-I bond absorbs at the absolute edge of the diamond cut-off (~400 cm⁻¹), a CsI Transmission Pellet is the superior orthogonal choice to definitively validate the heavy halogens.
Quantitative Data: Expected Spectroscopic Signatures
When executing the validation, cross-reference your acquired peaks against this quantitative matrix:
| Functional Group | Bond Type | Expected Wavenumber (cm⁻¹) | Intensity / Shape |
| Pyridine Ring | C=N, C=C Stretch | 1580 – 1600, 1400 – 1500 | Medium to Strong, Sharp |
| Methoxy Group | C-O Stretch (Aryl ether) | 1200 – 1300 | Strong, Broad |
| Methoxy Group | C-H Stretch (Aliphatic) | 2850 – 2950 | Weak to Medium |
| Aromatic Ring | C-H Stretch (Aromatic) | > 3000 (typically ~3050) | Weak, Sharp |
| Bromine | C-Br Stretch | 500 – 600 | Strong, Sharp |
| Iodine | C-I Stretch | 400 – 500 | Strong, Sharp |
Self-Validating Experimental Protocols
A robust analytical workflow must be self-validating. This means incorporating internal checks to ensure that the absence or presence of a peak is due to the molecule's structure, not an experimental artifact.
Protocol A: Diamond ATR-FTIR (Mid-IR Validation)
Objective: Validate the Pyridine and Methoxy groups without moisture interference.
-
System Baseline (Self-Validation Step 1): Clean the diamond internal reflection element (IRE) with spectroscopic-grade isopropanol. Allow it to evaporate completely. Acquire a background spectrum (64 scans, 4 cm⁻¹ resolution). Causality: This subtracts atmospheric CO₂ and H₂O, ensuring subsequent peaks belong solely to the molecule.
-
Sample Application: Place 1–2 mg of neat 3-Bromo-4-iodo-5-methoxypyridine powder directly onto the center of the diamond crystal.
-
Pressure Application: Lower the pressure anvil until the clutch clicks. Causality: The evanescent wave only penetrates up to 2 µm. Poor physical contact between the solid and the diamond will result in artificially weak signal-to-noise ratios (SNR).
-
Acquisition & Correction: Run 64 scans. Apply an "ATR Correction" algorithm in your spectrometer's software. Causality: Penetration depth is wavelength-dependent (deeper at lower wavenumbers). The correction normalizes the spectrum to resemble a standard transmission spectrum.
Protocol B: CsI Pellet Transmission (Far-IR Validation)
Objective: Validate the C-Br and C-I bonds.
-
Matrix Desiccation (Self-Validation Step 2): Dry spectroscopic-grade Cesium Iodide (CsI) in a vacuum oven at 110°C for 24 hours. Causality: Standard KBr cuts off at 400 cm⁻¹, obscuring the C-I bond. CsI transmits down to 200 cm⁻¹. Drying prevents water libration bands from appearing in the far-IR region.
-
Milling: Grind 1 mg of the analyte with 100 mg of the CsI matrix in an agate mortar for exactly 2 minutes. Causality: The particle size must be smaller than the wavelength of the IR radiation to prevent Rayleigh scattering, which causes a sloping, unreadable baseline.
-
Pressing: Transfer the homogenous powder to a mechanical die. Apply 10 tons of pressure under a vacuum for 5 minutes. Causality: The vacuum removes trapped air, fusing the CsI into a transparent, glass-like disk.
-
Acquisition: Place the pellet in the transmission holder and acquire the spectrum from 600 cm⁻¹ down to 200 cm⁻¹.
Workflow for IR spectroscopic validation of 3-Bromo-4-iodo-5-methoxypyridine.
Conclusion & Orthogonal Validation
While IR spectroscopy is unparalleled for confirming the presence of the methoxy, pyridine, bromo, and iodo functional groups, it cannot definitively prove their regiochemical position (the 3, 4, and 5 positions on the ring). Therefore, a truly self-validating system requires orthogonal validation. Once the functional groups are confirmed via the dual ATR/CsI workflow described above, the sample must be subjected to ¹H and ¹³C NMR spectroscopy to confirm the exact substitution pattern of the pyridine ring.
References
- Infrared Spectroscopy (IR)
- Infrared (IR)
- Evaluation of Halogenopyridinium Cations as Halogen Bond Donors Source: Crystal Growth & Design - ACS Publications URL
- N-(2,4,6-Trimethylphenyl)
Sources
3-Bromo-4-iodo-5-methoxypyridine proper disposal procedures
Comprehensive Operational Guide: Proper Disposal of 3-Bromo-4-iodo-5-methoxypyridine
As a highly functionalized, multi-halogenated heterocyclic building block, 3-Bromo-4-iodo-5-methoxypyridine is invaluable for advanced cross-coupling reactions (such as Suzuki or Sonogashira couplings) in drug development. However, the exact structural features that make it synthetically useful—the robust carbon-halogen bonds and the stable pyridine core—also classify it as a recalcitrant, environmentally persistent hazardous waste.
This guide provides drug development professionals and laboratory scientists with field-proven, regulatory-compliant procedures for the safe handling, accumulation, and final disposal of 3-Bromo-4-iodo-5-methoxypyridine. By understanding the mechanistic causality behind these protocols, laboratories can ensure absolute safety and environmental compliance.
Hazard Assessment & The Causality of Disposal Choices
To design a self-validating disposal protocol, one must first understand the chemical behavior of the waste. Pyridine rings are inherently water-soluble and environmentally persistent. The addition of heavy halogens (bromine and iodine) significantly increases the molecule's lipophilicity, bioaccumulation potential, and toxicity. Toxicological evaluations, such as the L5178Y mouse lymphoma assay, have demonstrated that halogenated pyridines can induce chromosome aberrations and act as potent mutagens[1].
Because of its multi-halogenated nature, 3-Bromo-4-iodo-5-methoxypyridine cannot be disposed of via standard biological wastewater treatment or low-temperature thermal desorption[2]. If subjected to low-temperature combustion, the incomplete thermal breakdown of halogenated organics triggers molecular rearrangements that can synthesize highly toxic polychlorinated/polyhalogenated dioxins and furans[3]. Therefore, the only scientifically sound and EPA-compliant disposal method is high-temperature incineration coupled with caustic scrubbing [4].
Operational Disposal Protocol (Bench-Level)
The following step-by-step methodology must be strictly adhered to at the laboratory bench to ensure the waste is safely prepared for institutional transfer.
Step 1: Strict Waste Segregation
-
Action: Isolate all 3-Bromo-4-iodo-5-methoxypyridine waste (both solid residues and solvent solutions) into a dedicated "Halogenated Organic Waste" stream.
-
Causality: Mixing halogenated waste with non-halogenated solvents drastically increases institutional disposal costs. Furthermore, mixing with strong oxidizers or acids can trigger exothermic reactions, leading to the rapid volatilization of toxic pyridine derivatives.
Step 2: Containment & Compatibility
-
Action: Collect the waste in a chemically compatible container, such as High-Density Polyethylene (HDPE) or amber glass. Do not fill the container beyond 80% of its total capacity.
-
Causality: The mandatory 20% headspace accommodates vapor expansion caused by ambient temperature fluctuations, preventing pressure-induced ruptures or micro-leaks in the laboratory environment.
Step 3: EPA-Compliant Labeling
-
Action: Immediately affix a label detailing the full chemical name ("3-Bromo-4-iodo-5-methoxypyridine"), the primary hazard ("Hazardous Waste - Halogenated / Toxic"), and the initial date of accumulation.
-
Causality: Accurate labeling is a self-validating step that ensures Environmental Health and Safety (EHS) personnel route the chemical to the correct high-temperature incinerator rather than a standard landfill or biological treatment facility.
Step 4: Satellite Accumulation
-
Action: Store the sealed container in a designated Satellite Accumulation Area (SAA) equipped with secondary containment (e.g., a spill tray). Keep away from direct sunlight, heat sources, and incompatible chemicals.
Workflow for the safe segregation, accumulation, and final disposal of halogenated pyridine waste.
Institutional Waste Management & Final Destruction
Once transferred to a licensed hazardous waste facility, the compound undergoes a rigorous destruction process. Understanding this workflow ensures researchers appreciate the necessity of strict bench-level segregation.
-
Primary Combustion: The waste is injected into a rotary kiln or liquid injection incinerator operating at temperatures exceeding 1,000°C[2]. This extreme thermal environment is required to force the complete homolytic cleavage of the robust C-Br and C-I bonds, mineralizing the carbon skeleton into CO₂.
-
Acid Gas Generation: The destruction of the molecule releases free halogens, which react with hydrogen to form highly corrosive hydrogen bromide (HBr) and hydrogen iodide (HI) gases, alongside nitrogen oxides (NOx) from the pyridine ring[2].
-
Caustic Quenching: To prevent the atmospheric release of these toxic acid gases, the incinerator's exhaust is immediately routed through a wet caustic scrubber (typically utilizing NaOH or Ca(OH)₂). This neutralizes the acids into benign, water-soluble salts (NaBr, NaI) that can be safely discharged[4].
Mechanistic pathway of thermal destruction and subsequent neutralization of halogen acid byproducts.
Quantitative Disposal Parameters
The following table summarizes the critical quantitative parameters that govern the safe handling and destruction of mixed halogenated pyridine wastes.
| Parameter | Operational Standard | Mechanistic Causality |
| Incineration Temperature | > 1,000°C | Required to overcome high bond dissociation energies of C-Br/C-I bonds, ensuring complete mineralization and preventing the synthesis of toxic dioxin-like byproducts. |
| Container Headspace | ≥ 20% | Provides critical volume for vapor expansion, mitigating the risk of pressure-induced container rupture during storage and transport. |
| Scrubber pH | > 8.5 (Alkaline) | Neutralizes acidic combustion off-gases (HBr, HI) into benign salts (NaBr, NaI), preventing atmospheric acid rain contribution. |
| SAA Accumulation Time | < 72 hours (once full) | Ensures compliance with RCRA regulations, minimizing the localized accumulation of highly toxic, volatile materials in the laboratory environment. |
Emergency Spill Response Methodology
In the event of an accidental release of 3-Bromo-4-iodo-5-methoxypyridine (either as a neat powder or dissolved in a solvent), execute the following self-validating protocol:
-
Evacuation & Assessment: Immediately isolate the spill area. Ensure the laboratory fume hood sashes are lowered to maximize exhaust pull, and determine the physical state of the spill.
-
Personal Protective Equipment (PPE): Don chemical safety goggles, a fully-buttoned lab coat, and heavy-duty gloves (butyl rubber or PVA). Note: Standard nitrile gloves offer poor permeation resistance to many pyridine derivatives and halogenated solvents; double-gloving is mandatory if butyl rubber is unavailable.
-
Containment: If the compound is dissolved in a liquid, encircle the spill with an inert, non-combustible absorbent (e.g., vermiculite, diatomaceous earth, or dry sand). Never use combustible materials like paper towels or sawdust , as these can react with halogenated organics.
-
Collection: Carefully sweep the absorbed material (or the neat solid powder) using a non-sparking tool to prevent static ignition of residual solvent vapors. Place the collected material into a rigid, sealable hazardous waste container.
-
Decontamination: Wash the affected surface with a mild detergent solution, followed by a thorough water rinse. Collect all wash water and contaminated PPE as "Halogenated Hazardous Waste" for incineration.
References
-
Genotoxicity of three pyridine compounds to L5178Y mouse lymphoma cells. National Institutes of Health (NIH) / PubMed. Available at: [Link]
-
Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes. U.S. Environmental Protection Agency (EPA). Available at: [Link]
-
Desorption and Incineration | FRTR Remediation Technologies Screening Matrix. Federal Remediation Technologies Roundtable (FRTR). Available at: [Link]
-
Destruction of organo-halogenated compounds by DC non-transferred arc plasma. D-NB.info. Available at:[Link]
Sources
Personal protective equipment for handling 3-Bromo-4-iodo-5-methoxypyridine
As a Senior Application Scientist, I approach chemical safety not merely as a regulatory checklist, but as a mechanistic system. When handling highly functionalized intermediates like 3-Bromo-4-iodo-5-methoxypyridine (CAS: 2384438-54-2), understanding the why behind a safety protocol is just as critical as the how.
This guide provides drug development professionals and synthetic chemists with a self-validating, field-proven operational framework for handling this specific di-halogenated pyridine derivative.
Chemical Profiling & Hazard Causality
To design an effective safety protocol, we must first analyze the molecule's structural alerts:
-
High Lipophilicity: The addition of heavy halogens (bromine and iodine) to the pyridine core dramatically increases the molecule's partition coefficient (LogP). This high lipophilicity allows the compound to rapidly penetrate the lipid bilayer of intact human skin[1].
-
Acute Toxicity: Halogenated pyridines exhibit severe acute dermal and inhalation toxicity. Aerosolized particulates or sublimated vapors can be fatal if inhaled in high concentrations[2].
-
Reactivity: The electron-donating methoxy group enriches the electron density of the pyridine ring, altering its reactivity profile and making it susceptible to unexpected nucleophilic aromatic substitution (SNAr) if improperly mixed with strong bases in waste streams.
Because of these properties, standard laboratory PPE (e.g., single latex gloves and safety glasses) is fundamentally insufficient. The protocol below establishes a multi-layered barrier system.
Personal Protective Equipment (PPE) Matrix
The Occupational Safety and Health Administration (OSHA) requires a hazard assessment to select appropriate hand and body protection[3]. The following matrix summarizes the required PPE and the mechanistic justification for each choice.
| PPE Category | Required Specification | Mechanistic Justification |
| Hand Protection | Double-gloving: Inner 5-mil Nitrile, Outer Neoprene or Butyl Rubber. | Heavy halogens accelerate permeation through standard latex. Neoprene provides a robust barrier against lipophilic halogenated organics[3]. |
| Respiratory | Chemical Fume Hood (Face velocity 80-100 fpm); N95/OV Respirator if outside hood. | Halopyridines are acutely toxic if inhaled[2]. Fume hoods prevent exposure to aerosolized particulates during transfer[4]. |
| Eye/Face | Chemical splash goggles + Polycarbonate face shield. | Protects mucous membranes from corrosive dust or sublimated vapors, preventing rapid ocular absorption. |
| Body | Flame-Resistant (FR) Lab Coat + Chemical-resistant apron. | Prevents systemic absorption via accidental spills on clothing, which can act as a wick against the skin[1]. |
Step-by-Step Operational Protocol
This methodology ensures that the chemical remains isolated from the operator and the broader laboratory environment from the moment the reagent bottle is opened until the reaction is sealed.
Step 1: Environmental Verification
-
Verify that the chemical fume hood is operating at a continuous face velocity of 80–100 feet per minute (fpm)[4].
-
Clear the workspace of incompatible reagents, particularly strong oxidizers and active metals.
-
Place an anti-static mat inside the fume hood to ground the workspace.
Step 2: PPE Donning Sequence
-
Inspect all gloves for pinhole leaks using the inflation method.
-
Don the inner nitrile gloves, ensuring they cover the cuffs of your FR lab coat.
-
Don the outer neoprene gloves over the nitrile layer.
-
Equip chemical splash goggles and a face shield.
Step 3: Anti-Static Weighing and Transfer Causality: The methoxy and halogen groups can create static charge buildup in powdered forms, leading to sudden aerosolization when manipulated.
-
Use an anti-static, disposable weighing boat.
-
Ground your stainless-steel spatula by touching it to the metal frame of the fume hood before entering the reagent bottle.
-
Transfer the pre-calculated mass of 3-Bromo-4-iodo-5-methoxypyridine slowly to minimize dust generation.
Step 4: Reaction Execution
-
Dissolve the compound in your chosen anhydrous solvent (e.g., DMF, THF) entirely within the fume hood.
-
If transferring the solution to a Schlenk line or external reactor, ensure the reaction vessel is completely sealed with a secure septum before it crosses the plane of the fume hood sash.
Step 5: Equipment Decontamination
-
Do not remove contaminated spatulas or glassware from the hood.
-
Quench and rinse all tools using a compatible solvent wash (e.g., acetone or ethanol).
-
Collect the solvent wash directly into a designated halogenated waste container.
Waste Management & Disposal Plan
Improper disposal of halogenated pyridines can lead to severe environmental contamination and regulatory violations. All waste management must adhere to institutional Chemical Hygiene Plans[4].
-
Strict Segregation: All solid waste, solvent washes, and reaction byproducts containing 3-Bromo-4-iodo-5-methoxypyridine must be strictly segregated into designated Halogenated Organic Waste carboys.
-
Chemical Incompatibility Warning: Do not place halopyridine waste into general base baths (e.g., KOH/Isopropanol). The combination of heat, strong base, and halogenated aromatics can trigger exothermic SNAr reactions.
-
Labeling & Routing: Clearly label the waste container with "Toxic, Halogenated Pyridine Derivative." This waste must be routed for high-temperature commercial incineration[5].
Operational Workflow Visualization
The following diagram maps the logical sequence of operations required to safely handle this compound, ensuring a self-validating system where each step relies on the successful completion of the previous one.
Sequential workflow for the safe handling, operational execution, and disposal of halopyridines.
References
-
Title: Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards Source: National Center for Biotechnology Information (NCBI) / National Academies Press URL: [Link]
-
Title: 1910.1450 App A - Recommendations Concerning Chemical Hygiene in Laboratories Source: Occupational Safety and Health Administration (OSHA) URL: [Link]
-
Title: National Toxicology Program - Chemical Background & Toxicity Source: National Institute of Environmental Health Sciences (NIEHS) URL: [Link]
Sources
- 1. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 2. tcichemicals.com [tcichemicals.com]
- 3. Working with Chemicals - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. 1910.1450 App A - National Research Council Recommendations Concerning Chemical Hygiene in Laboratories (Non-Mandatory) | Occupational Safety and Health Administration [osha.gov]
- 5. Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
